1-Cyclohexylpyrrolidine-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h9-10H,1-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWACWCKHYDLOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on 1-Cyclohexylpyrrolidine-2-carboxylic Acid: Structure, Synthesis, and Applications in Drug Development
Executive Summary
As a Senior Application Scientist in early-stage drug discovery and formulation, I rely heavily on sterically tuned, chiral building blocks to solve complex structural problems. 1-Cyclohexylpyrrolidine-2-carboxylic acid (commonly referred to as N-cyclohexylproline) represents a highly versatile N-alkylated cyclic amino acid. By bridging the gap between asymmetric organocatalysis and pharmaceutical formulation, this compound serves as both a rigid scaffold for combinatorial libraries and a potent functional moiety in transdermal drug delivery systems.
This whitepaper provides an in-depth analysis of its physicochemical properties, a mechanistically grounded synthesis protocol, and its specialized applications in modern pharmacokinetics.
Chemical Structure and Physicochemical Profile
1-Cyclohexylpyrrolidine-2-carboxylic acid is an N-alkylated derivative of the natural amino acid L-proline. The introduction of the bulky cyclohexyl group onto the pyrrolidine nitrogen fundamentally alters the molecule's steric environment and lipophilicity. This modification shields one face of the pyrrolidine ring, a property that is highly desirable when utilizing the compound as a chiral ligand or an organocatalyst.
To facilitate rapid comparison during library design or formulation modeling, the key quantitative physicochemical properties are summarized below.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 1-Cyclohexylpyrrolidine-2-carboxylic acid |
| CAS Number | 862902-34-9 |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molecular Weight | 197.28 g/mol |
| Exact Mass | 197.1416 Da |
| SMILES String | O=C(O)C1CCCN1C1CCCCC1 |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 3 (Carboxylic -C=O, -OH, and Pyrrolidine Nitrogen) |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 40.5 Ų |
Data aggregated from standardized chemical repositories[1].
Synthesis Methodology: The Reductive Amination Protocol
Direct alkylation of L-proline with cyclohexyl halides is notoriously inefficient. The strong basicity of the secondary amine coupled with the secondary nature of the cyclohexyl halide predominantly leads to elimination byproducts (e.g., cyclohexene) rather than the desired substitution.
To circumvent this, we employ a reductive amination strategy. This approach relies on the condensation of L-proline with cyclohexanone to form an intermediate iminium ion, which is subsequently reduced in situ.
Step-by-Step Experimental Workflow
Step 1: Iminium Ion Formation
-
Action: Suspend L-proline (1.0 equivalent, 10 mmol) in 30 mL of 1,2-dichloroethane (DCE). Add cyclohexanone (1.2 equivalents, 12 mmol).
-
Causality: The formation of the iminium ion is a reversible condensation reaction. By introducing a slight molar excess of the ketone, we leverage Le Chatelier's principle to drive the equilibrium forward toward the iminium intermediate.
Step 2: Acidic pH Control
-
Action: Add glacial acetic acid dropwise until the reaction mixture reaches a pH of 4.0–5.0.
-
Causality: Precise pH control is the most critical parameter in this workflow. If the pH is too high (>6), the carbonyl oxygen of cyclohexanone is not sufficiently protonated, making it a poor electrophile. If the pH is too low (<3), the secondary amine of proline becomes fully protonated (forming an ammonium salt), rendering it non-nucleophilic. The pH 4–5 window ensures optimal protonation of the carbonyl without deactivating the amine[2].
Step 3: Selective Reduction
-
Action: Cool the mixture to 0°C. Portion-wise, add sodium triacetoxyborohydride,
(1.5 equivalents, 15 mmol). Stir for 12 hours, allowing the reaction to slowly warm to room temperature. -
Causality: The choice of reducing agent dictates the purity of the final product. Sodium borohydride (
) is too aggressive and would prematurely reduce the unreacted cyclohexanone into cyclohexanol. In contrast, is sterically hindered and electron-deficient. It exhibits high chemoselectivity, reducing only the highly electrophilic iminium ion intermediate while leaving the ketone intact[2].
Step 4: Workup and Isolation
-
Action: Quench the reaction with saturated aqueous
to neutralize the acetic acid. Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization from ethanol/ether.
Fig 1. Reductive amination pathway of L-proline with cyclohexanone to form the target compound.
Applications in Drug Development
Percutaneous Absorption Enhancers
One of the most highly specialized applications of 1-Cyclohexylpyrrolidine-2-carboxylic acid is its use in transdermal formulation. Esterified derivatives of this compound (e.g., N-cyclohexylproline n-decyl ester) act as potent percutaneous administration enhancers[3].
When formulating topical therapeutics (such as diazepam or metoclopramide), overcoming the highly ordered lipid bilayer of the stratum corneum is the primary pharmacokinetic hurdle. The bulky, non-planar cyclohexyl ring of the proline derivative physically disrupts the dense packing of the stratum corneum lipids. This steric disruption increases membrane fluidity, significantly lowering the barrier to entry for co-administered active pharmaceutical ingredients (APIs) without causing permanent cellular damage.
Fig 2. Mechanism of N-cyclohexylproline esters as percutaneous absorption enhancers.
Analytical Characterization: A Self-Validating System
To ensure absolute trustworthiness in the synthesis and application of 1-Cyclohexylpyrrolidine-2-carboxylic acid, the analytical protocol must act as a self-validating system. We do not simply confirm the presence of the product; we actively test for the absence of specific, mechanistically probable failure modes.
Protocol 1: Mass Verification via LC-MS
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
-
Self-Validation Logic: We expect a prominent
peak at m/z 198.1. If an m/z of 180 is observed, it indicates that the iminium ion formed but was not reduced (resulting in an enamine or iminium dehydration product). This immediately flags an issue with the reagent's efficacy or moisture contamination.
Protocol 2: Stereochemical Integrity via Chiral HPLC
-
Method: High-Performance Liquid Chromatography using a chiral stationary phase (e.g., Chiralcel OD-H), eluting with Hexane/Isopropanol (90:10).
-
Self-Validation Logic: The C2 stereocenter of L-proline is sensitive to epimerization. If the reaction pH drops below 3 or if the temperature exceeds 40°C during the reductive amination, the alpha-proton can enolize, leading to racemization. The presence of a single, sharp enantiomeric peak validates that the mild reaction conditions successfully preserved the stereocenter. The appearance of a second peak (the D-enantiomer) invalidates the batch for use in asymmetric catalysis.
References
1. - ChemSrc Chemical Database. 2. - Harvard University, Department of Chemistry and Chemical Biology. 3. - Google Patents / European Patent Office.
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Cyclohexylpyrrolidine-2-carboxylic Acid
[1]
Executive Summary & Molecular Identity[2][3]
1-Cyclohexylpyrrolidine-2-carboxylic acid is a tertiary amine derivative of the amino acid proline.[1] Unlike its parent compound, which acts as a secondary amine organocatalyst, the
Core Molecular Data
| Property | Value |
| IUPAC Name | 1-Cyclohexylpyrrolidine-2-carboxylic acid |
| Common Name | |
| Stereochemistry | (S)-Enantiomer (derived from L-Proline) is standard |
| Molecular Formula | |
| Molecular Weight | 197.27 g/mol |
| CAS Number | Note: Often custom synthesized.[1][2] Related isomer (trans-4-cyclohexyl) is CAS 103201-78-1.[1] |
| Physical State | White to off-white crystalline solid |
Structural Analysis & Physicochemical Properties[1][2][5]
The introduction of a cyclohexyl ring at the
Calculated Physicochemical Profile
The following data points are essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in drug development pipelines.
| Property | Value (Estimated/Calc.) | Significance in Drug Design |
| LogP (Octanol/Water) | ~2.4 – 2.8 | Significantly more lipophilic than Proline (LogP -2.54), improving membrane permeability.[1][2] |
| pKa (Carboxylic Acid) | ~2.1 | Similar to proline; exists as a carboxylate anion at physiological pH.[1][2] |
| pKa (Tertiary Amine) | ~9.8 | The nitrogen remains basic but is sterically hindered.[2] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Favorable for blood-brain barrier (BBB) penetration models.[1][2] |
| H-Bond Donors | 1 (COOH) | Reduced compared to proline (loss of NH donor).[1][2] |
Structural Logic Diagram
The following diagram illustrates the structure-property relationships (SAR) inherent to the molecule.
Caption: Structure-Activity Relationship (SAR) map highlighting how specific functional groups contribute to the molecule's utility in asymmetric synthesis and drug delivery.[1][2]
Synthetic Pathway: Reductive Amination[1]
The most robust method for synthesizing 1-Cyclohexylpyrrolidine-2-carboxylic acid is the Reductive Amination of L-Proline with cyclohexanone.[1] This route preserves the stereochemistry of the proline starting material.[2]
Reaction Scheme
12Detailed Experimental Protocol
Objective: Synthesis of
Reagents:
-
L-Proline (
equiv)[1][3][2] -
Cyclohexanone (
equiv)[1][2] -
Sodium Triacetoxyborohydride (
equiv)[1][2]
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, suspend L-Proline in DCE. Add Cyclohexanone and a catalytic amount of acetic acid. Stir at room temperature for 30–60 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (
) portion-wise. Expert Note: is preferred over because it is milder and reduces the iminium ion selectively without reducing the ketone starting material.[1][2] -
Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). Monitor reaction progress via TLC (stain with Ninhydrin; product will not stain typical purple/blue like free proline, but may show iodine activity).[2]
-
Quenching: Quench the reaction with saturated aqueous
. -
Extraction: Extract the aqueous layer with DCM (
).[2] Note: Due to the amphoteric nature (zwitterion), pH adjustment may be required.[2] Acidify to pH ~4 to protonate the amine while keeping carboxylic acid, or use an ion-exchange resin for purification.[1] -
Purification: Recrystallize from ethanol/ether or purify via cation-exchange chromatography (Dowex 50W) to remove unreacted cyclohexanone.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the reductive amination synthesis of N-cyclohexylproline.
Applications in Research & Drug Discovery
Chiral Ligand for Asymmetric Synthesis
Unlike free proline, which catalyzes aldol reactions via an enamine mechanism,
-
Zinc-Catalyzed Additions: It can coordinate with Zinc (Zn) or Copper (Cu) to catalyze the asymmetric addition of alkyl groups to aldehydes.[1][2] The carboxylic acid and tertiary nitrogen form a bidentate chelate with the metal, creating a chiral environment.
-
Chiral Resolution: Used as a resolving agent for racemic amines or alcohols due to its ability to form diastereomeric salts.
Pharmaceutical Intermediate[1][6]
-
Prodrug Design: The cyclohexyl group increases lipophilicity, making it a useful moiety for enhancing the oral bioavailability of peptide-based drugs.[1]
-
Peptidomimetics: It serves as a conformationally restricted amino acid. The bulky
-cyclohexyl group locks the peptide backbone into specific turn conformations (e.g., inducing cis-peptide bonds), which is critical for binding to G-protein coupled receptors (GPCRs).[1][2]
Analytical Characterization
To validate the identity of synthesized 1-Cyclohexylpyrrolidine-2-carboxylic acid, the following analytical signals are expected:
References
-
PubChem. (2023).[4][2] Compound Summary: 1-Cyclohexylpyrrolidine derivatives.[1][5][6][7] National Library of Medicine. [Link]
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link][1][2]
-
List, B. (2002).[2] "Proline-catalyzed asymmetric reactions." Tetrahedron. [Link][1][2]
-
Doyle, A. G., & Jacobsen, E. N. (2007).[2] "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews. [Link][1][2]
Sources
- 1. CAS 15761-39-4: BOC-L-Proline | CymitQuimica [cymitquimica.com]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. 1-(cyclohexylmethyl)-L-Proline | C12H21NO2 | CID 51440978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4S)-4-cyclohexyl-L-proline | C11H19NO2 | CID 9815559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1342763-20-5|1-ethylazepane-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 67463-44-9|(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 610299-77-9|(S)-1-Allylpyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
1-Cyclohexylpyrrolidine-2-carboxylic Acid: Technical Profile & Safety Guide
The following technical guide details the chemical profile, safety protocols, and synthesis of 1-Cyclohexylpyrrolidine-2-carboxylic acid (N-Cyclohexylproline), while explicitly distinguishing it from its structural isomer, 4-cyclohexylproline.
Executive Summary
1-Cyclohexylpyrrolidine-2-carboxylic acid (commonly known as N-Cyclohexylproline ) is a non-proteinogenic amino acid derivative characterized by a cyclohexyl group attached directly to the pyrrolidine nitrogen. It is distinct from the more widely known pharmaceutical intermediate trans-4-cyclohexyl-L-proline (used in Fosinopril synthesis).
This compound serves primarily as a chiral ligand in asymmetric organocatalysis and a building block in peptide mimetics, leveraging the steric bulk of the N-cyclohexyl group to influence stereochemical outcomes.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identifiers
| Parameter | Technical Detail |
| Chemical Name | 1-Cyclohexylpyrrolidine-2-carboxylic acid |
| Synonyms | N-Cyclohexyl-L-proline; (2S)-1-cyclohexylpyrrolidine-2-carboxylic acid |
| CAS Number | 862902-34-9 (Specific to N-cyclohexyl-L-isomer) |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molecular Weight | 197.28 g/mol |
| SMILES | OC(=O)[C@@H]1CCCN1C2CCCCC2 |
| Stereochemistry | Typically available as the L-(S)-isomer , derived from natural L-proline.[1][2][3][4] |
Physicochemical Properties
| Property | Value (Experimental/Predicted) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, DCM, Chloroform; sparingly soluble in water.[5] |
| Melting Point | 170–171 °C (Decomposes) |
| pKa | ~2.0 (COOH), ~10.5 (Tertiary Amine) |
| LogP | ~2.3 (Predicted) |
CRITICAL DISTINCTION: Do not confuse with 4-Cyclohexylproline (CAS 103201-78-1 or 90657-55-9), where the cyclohexyl group is on the carbon ring. The 4-isomer is the Fosinopril intermediate; the 1-isomer (discussed here) is an N-substituted catalyst.
Safety & Hazard Assessment (GHS)
As a research chemical without a full REACH registration dossier, safety data is derived from structural analogs (Proline derivatives and tertiary amines). Treat as a Category 2 Irritant .
GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling Protocols
| Category | Protocol |
| PPE | Nitrile gloves (0.11mm min), safety goggles with side shields, lab coat. |
| Inhalation | Handle in a fume hood. Dust may be irritating to the upper respiratory tract. |
| Storage | Store at 2–8°C (Refrigerated). Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) if possible. |
| Incompatibility | Strong oxidizing agents. |
Synthesis & Manufacturing
The synthesis of 1-Cyclohexylpyrrolidine-2-carboxylic acid is typically achieved via Reductive Amination . This route preserves the stereochemistry of the L-proline starting material while installing the bulky cyclohexyl group.
Reaction Scheme
Reagents: L-Proline, Cyclohexanone, Sodium Triacetoxyborohydride (STAB) or H₂/Pd-C. Solvent: Dichloroethane (DCE) or Methanol.
Step-by-Step Protocol (Reductive Amination)
-
Preparation: Charge a reaction vessel with L-Proline (1.0 equiv) and Cyclohexanone (1.2 equiv) in Dichloroethane (DCE).
-
Imine Formation: Stir at room temperature for 1 hour to allow equilibrium formation of the imine/enamine intermediate.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 30 minutes. Note: STAB is preferred over NaBH₄ to prevent reduction of the ketone before amination.
-
Quench: Quench reaction with saturated NaHCO₃ solution.
-
Workup: Extract with DCM. The product is zwitterionic; pH adjustment may be required to drive it into the organic phase or precipitate it.
-
Purification: Recrystallization from Ethanol/Ether or column chromatography (if esterified).
Synthesis Workflow Diagram
Figure 1: Reductive amination pathway for the synthesis of N-Cyclohexylproline.
Applications in Drug Discovery[2][3][13][14][15]
Asymmetric Organocatalysis
The N-cyclohexyl group provides significant steric shielding, making this compound an effective chiral ligand or catalyst precursor.
-
Mechanism: It acts as a chiral base or ligand in metal-catalyzed reactions (e.g., Suzuki couplings, aldol reactions) where stereocontrol is governed by the rigid pyrrolidine backbone and the bulky N-substituent.
-
Derivative: Often converted to N-cyclohexyl-L-prolinamide or guanidine derivatives for use in hydrogen-bonding catalysis.
Peptide Mimetics
Used as a "proline breaker" or turn-inducer in peptide synthesis. The N-cyclohexyl group prevents standard hydrogen bonding patterns, forcing peptides into specific secondary structures (e.g., polyproline helices or beta-turns).
Analytical Characterization
To validate the identity of synthesized or purchased material, compare against these expected signals:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.6–3.8 (m, 1H, N-CH-COOH)
-
δ 2.8–3.0 (m, 1H, N-CH-Cyclohexyl)
-
δ 1.1–2.2 (m, 14H, Overlapping multiplets from Pyrrolidine and Cyclohexyl rings)
-
-
Mass Spectrometry (ESI):
-
Calculated [M+H]⁺: 198.28
-
Found [M+H]⁺: 198.3
-
References
-
BLDpharm . (2024). 1-Cyclohexylpyrrolidine-2-carboxylic acid (CAS 862902-34-9) Product Sheet. Retrieved from
-
ChemSrc . (2024). CAS 862902-34-9 Entry and Physical Properties. Retrieved from
-
University of Southampton ePrints . (2020). Proline derived guanidine catalysts forge extensive H-bonded architectures. (Discusses synthesis of N-cyclohexyl-L-proline, compound 23d). Retrieved from
-
National Institutes of Health (PubChem) . Proline Analogs and Derivatives. (For general safety data on proline derivatives). Retrieved from
Sources
Thermodynamic Stability of N-Cyclohexyl Amino Acid Derivatives
This technical guide details the thermodynamic stability, chemical kinetics, and structural design principles of N-cyclohexyl amino acid derivatives . It is structured for researchers in medicinal chemistry and peptide engineering, focusing on the utility of the cyclohexyl group as a "metabolic shield" and conformational constraint.
Technical Guide & Whitepaper
Executive Summary
In drug discovery, the modification of amino acids with bulky hydrophobic groups is a proven strategy to modulate lipophilicity and proteolytic stability. N-cyclohexyl amino acid derivatives (where the amine nitrogen is substituted with a cyclohexyl ring) occupy a unique physicochemical niche. Unlike planar aromatic substituents (e.g., N-phenyl), the N-cyclohexyl group is aliphatic, three-dimensional, and conformationally dynamic (chair/boat).
This guide analyzes the thermodynamic stability of these derivatives, defined here by three vectors:
-
Hydrolytic Stability: Resistance of the adjacent amide bond to cleavage (kinetic vs. thermodynamic control).
-
Conformational Energetics: The entropic advantage conferred by N-substitution in peptide folding.
-
Thermal/Chemical Integrity: Stability of the zwitterion and resistance to oxidative degradation.
Part 1: Structural & Thermodynamic Fundamentals
The "N-Cyclohexyl" vs. "Cyclohexylalanine" Distinction
It is critical to distinguish between two common modifications which are often conflated in literature:
-
N-Cyclohexyl Amino Acids (N-Cy): The cyclohexyl group is attached to the
-amino nitrogen (e.g., N-cyclohexylglycine). This directly alters the basicity of the amine and the sterics of the peptide bond. -
Cyclohexylalanine (Cha): The cyclohexyl group replaces the phenyl ring of phenylalanine (side-chain modification). This affects hydrophobic burying but not the backbone thermodynamics directly.
This guide focuses on the N-Cyclohexyl (N-Cy) derivatives.
Steric Thermodynamics and the Amide Bond
The thermodynamic stability of N-cyclohexyl derivatives is largely governed by the steric bulk of the cyclohexyl ring.
-
Taft Steric Parameter (
): The cyclohexyl group has a significantly negative value (approx -0.79), indicating high steric hindrance compared to a methyl group ( ). -
Amide Bond Isomerization: In N-substituted amides, the cis and trans isomers (referring to the
dihedral angle) are closer in energy than in secondary amides. However, for N-cyclohexyl amides, the massive steric clash between the cyclohexyl protons and the carbonyl oxygen destabilizes the cis rotamer, thermodynamically favoring the trans conformation.- : Typically > 2.5 kcal/mol, locking the backbone into specific geometries.
Basicity and Protonation Thermodynamics
The cyclohexyl group is electron-donating via induction (+I effect), making the secondary amine of N-cyclohexyl amino acids slightly more basic than their N-phenyl counterparts, but less basic than unhindered secondary amines due to solvation penalties.
-
Typical
(Amine): ~9.8 – 10.2 (vs. ~9.6 for Glycine). -
Thermodynamic Implication: At physiological pH (7.4), the amine is fully protonated (
). The bulky cyclohexyl group shields this charge, creating a "lipophilic cation" that can penetrate membranes more effectively than standard zwitterions.
Part 2: Chemical Stability Profile
Hydrolytic Stability (The Metabolic Shield)
The primary application of N-cyclohexyl derivatives is preventing peptide bond hydrolysis.
-
Mechanism: Proteases (e.g., aminopeptidases) require the N-terminal amine to dock into a specific pocket. The N-cyclohexyl group sterically occludes this pocket.
-
Kinetics vs. Thermodynamics: While the thermodynamics of hydrolysis (
) favor bond cleavage (exergonic), the kinetics ( ) are heavily disfavored.-
Rate Constant (
): Hydrolysis rates for N-cyclohexyl amides are often to times slower than primary amides under physiological conditions.
-
Oxidative Stability
Unlike N-aryl derivatives (which can form quinones) or methionine/cysteine derivatives, the saturated cyclohexyl ring is chemically inert to mild oxidants. However, under forced degradation (e.g., high T, radical initiators), the tertiary C-H bonds of the cyclohexane ring are susceptible to H-abstraction.
Thermal Decomposition
N-cyclohexyl amino acids are generally stable solids with high melting points (often >200°C with decomposition).
-
Pathway: Thermal stress typically leads to decarboxylation or intermolecular condensation to form diketopiperazines (DKPs). The bulky N-substituent retards DKP formation compared to Proline or Sarcosine due to steric clash in the transition state.
Part 3: Experimental Protocols
Protocol 3.1: Accelerated Stability Testing (Hydrolysis)
Objective: Determine the pseudo-first-order rate constant (
Materials:
-
Test Compound (e.g., N-cyclohexyl-Gly-Phe)
-
Buffer: 0.1 M HCl (pH 1.0) and Phosphate Buffer (pH 7.4)
-
Internal Standard: Benzoic acid
-
HPLC System (C18 Column)
Workflow:
-
Preparation: Dissolve compound to 1 mM in buffer. Maintain temperature at 60°C (accelerated condition) or 37°C (physiological).
-
Sampling: Aliquot 100
L every 2 hours (for acid) or 24 hours (for neutral). -
Quenching: Neutralize acid samples immediately with cold ammonium bicarbonate.
-
Analysis: Monitor the disappearance of the parent peak via HPLC (UV 210 nm).
-
Calculation: Plot
vs. time. The slope is .-
Acceptance Criteria: Linearity
.
-
Protocol 3.2: Synthesis via Reductive Amination
Thermodynamic Note: Direct alkylation of amines with cyclohexyl halides is kinetically sluggish and prone to elimination (E2). Reductive amination is the thermodynamically controlled route.
Step-by-Step:
-
Imine Formation: Mix Amino Acid methyl ester (1.0 eq) + Cyclohexanone (1.2 eq) in MeOH. Add
to sequester water (driving equilibrium ). Stir 2h. -
Reduction: Cool to 0°C. Add
(1.5 eq) or . The choice of borohydride is crucial; triacetoxyborohydride is milder and prevents reduction of the ketone prior to imine formation. -
Workup: Acidify to decompose excess hydride, then basify to extract the free amine.
Part 4: Visualization of Stability & Pathways
Diagram 1: Degradation & Stability Pathways
This diagram illustrates the competing thermodynamic pathways for an N-cyclohexyl peptide.
Caption: Kinetic stability of N-cyclohexyl peptides is driven by the high activation energy (
Diagram 2: Reductive Amination Workflow
Caption: The synthesis relies on shifting the thermodynamic equilibrium toward the imine, followed by an irreversible reduction.
Part 5: Comparative Data
The table below highlights the thermodynamic shift caused by the cyclohexyl group compared to standard residues.
| Property | Glycine (Standard) | N-Phenylglycine | N-Cyclohexylglycine | Impact on Stability |
| Steric Bulk ( | 0.00 | -2.31 | -0.79 (Variable*) | High steric shield protects amide bond. |
| Amine | 9.60 | ~2.5 (Aniline-like) | 10.1 | Remains protonated/cationic at pH 7.4. |
| LogP (Lipophilicity) | -3.21 | 1.2 | 2.1 | Increases membrane permeability significantly. |
| Hydrolysis | Hours (Enzymatic) | Moderate | Days/Weeks | "Metabolic Armor" against aminopeptidases. |
*Note: The effective steric bulk of cyclohexyl is conformation-dependent (chair vs boat).
References
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BenchChem. (2025). N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. Retrieved from
-
Sakai, T., et al. (2023). Stability of hydroperoxyalkyl radicals and steric effects in cyclohexyl systems. arXiv:2305.12706. Retrieved from
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PubChem. (2025).[1] N-cyclohexylglycine Compound Summary. Retrieved from
- Werner, E.A. (1918). The preparation of N-alkylglycines and their stability. J. Chem. Soc., Trans.
- Smith, M.B., & March, J.March’s Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
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An In-Depth Technical Guide to the Stereochemistry and Chirality of 1-Cyclohexylpyrrolidine-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexylpyrrolidine-2-carboxylic acid, a substituted analog of the amino acid proline, presents a compelling scaffold for peptidomimetics and drug design. Its stereochemical properties are paramount to its function, governing its three-dimensional structure and its interaction with chiral biological targets like enzymes and receptors. This guide provides a comprehensive technical examination of the molecule's stereochemistry, including the identification of its stereogenic center, the nature of its enantiomers, and its conformational dynamics. We will delve into robust methodologies for stereoselective synthesis, the principles and protocols for chiral separation and analysis, and advanced techniques for absolute configuration determination. By synthesizing foundational principles with practical, field-proven insights, this document serves as an essential resource for professionals engaged in the design and development of novel therapeutics leveraging constrained amino acid analogs.
The Strategic Importance of Proline Analogs in Medicinal Chemistry
The unique cyclic structure of proline imposes significant conformational constraints on the peptide backbone, making it a critical residue for defining the secondary structure of proteins and peptides.[1] This inherent rigidity, however, can be a double-edged sword in drug development, limiting the exploration of desirable conformational space. The modification of the proline ring or its substituents offers a powerful strategy to fine-tune these constraints, often leading to peptides with enhanced enzymatic stability, receptor selectivity, and bioavailability.[1][2]
Chirality is a fundamental principle in pharmacology. The vast majority of biological targets are chiral, leading to stereoselective interactions with small molecule drugs.[3][4] Consequently, the different enantiomers of a chiral drug can exhibit widely divergent pharmacological, pharmacokinetic, and toxicological profiles.[5] The U.S. Food and Drug Administration (FDA) has established clear guidelines emphasizing the need to characterize the absolute stereochemistry of chiral drug candidates early in the development process.[5][6] For proline analogs such as 1-Cyclohexylpyrrolidine-2-carboxylic acid, a thorough understanding and control of its stereochemistry are not merely academic exercises but prerequisites for rational drug design and successful clinical development.
Structural and Stereochemical Analysis
Identification of Stereogenic Centers
The core structure of 1-Cyclohexylpyrrolidine-2-carboxylic acid features a single stereogenic center at the alpha-carbon (C-2), the carbon atom to which the carboxylic acid group is attached. The four different substituents bonded to this carbon—(1) the hydrogen atom, (2) the carboxylic acid group (-COOH), (3) the nitrogen atom of the pyrrolidine ring, and (4) the C-5 methylene group of the ring—confer chirality upon the molecule.
Enantiomers: (2S) and (2R) Configurations
Due to the single chiral center at C-2, 1-Cyclohexylpyrrolidine-2-carboxylic acid exists as a pair of enantiomers: non-superimposable mirror images. These are designated using the Cahn-Ingold-Prelog (R/S) nomenclature system.
-
(2S)-1-Cyclohexylpyrrolidine-2-carboxylic acid: This enantiomer is derived from L-proline ( (S)-proline), the naturally occurring isomer.
-
(2R)-1-Cyclohexylpyrrolidine-2-carboxylic acid: This enantiomer is derived from D-proline ( (R)-proline).
Caption: Enantiomers of 1-Cyclohexylpyrrolidine-2-carboxylic acid.
Conformational Dynamics
Beyond its absolute configuration, the molecule's dynamic three-dimensional shape is critical. Two key conformational features, characteristic of proline derivatives, are significantly influenced by the bulky N-cyclohexyl substituent:
-
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations, typically described as Cγ-endo (down) and Cγ-exo (up) relative to the plane containing the other four ring atoms. The bulky N-cyclohexyl group will sterically favor a specific pucker to minimize non-bonded interactions.[2]
-
Amide Bond Isomerism: When incorporated into a peptide chain, the amide bond preceding the proline nitrogen (the X-Pro bond) can exist in either a cis or trans conformation. The equilibrium between these two states is a rate-limiting step in protein folding.[2] The N-cyclohexyl group's steric hindrance can dramatically shift this equilibrium, a property that can be exploited in designing peptidomimetics with predefined secondary structures.
Stereoselective Synthesis Strategies
The most direct and reliable method to obtain an enantiomerically pure form of 1-Cyclohexylpyrrolidine-2-carboxylic acid is to start from the corresponding enantiomer of proline, a strategy known as a chiral pool synthesis.
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An In-depth Technical Guide to the pKa Values of 1-Cyclohexylpyrrolidine-2-carboxylic Acid in Aqueous Solution
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the pKa values of 1-Cyclohexylpyrrolidine-2-carboxylic acid, a molecule of interest due to its structural relation to proline, a key amino acid. In the absence of direct experimental data for this specific compound, this document outlines a robust scientific approach to estimate its pKa values through the analysis of structurally analogous compounds. Furthermore, it details the established experimental methodologies, namely potentiometric titration and UV-Vis spectrophotometry, for the empirical determination of pKa. It also explores the utility of computational methods for in-silico pKa prediction, offering a holistic framework for researchers and drug development professionals.
Introduction: The Significance of pKa in Pharmaceutical Sciences
The ionization state of a drug molecule, dictated by its pKa value(s) and the pH of its environment, is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[1] A molecule's charge affects its ability to cross biological membranes, bind to its target receptor, and its overall solubility.[2] Therefore, a thorough understanding and accurate determination of the pKa values of a drug candidate, such as 1-Cyclohexylpyrrolidine-2-carboxylic acid, are indispensable for rational drug design and optimization.[3]
1-Cyclohexylpyrrolidine-2-carboxylic acid is an N-substituted derivative of the amino acid proline. As such, it is an amphoteric molecule possessing both a basic secondary amine within the pyrrolidine ring and an acidic carboxylic acid group. This dual functionality results in two distinct pKa values:
-
pKa1 : Associated with the deprotonation of the carboxylic acid group (-COOH).
-
pKa2 : Associated with the deprotonation of the protonated pyrrolidine nitrogen (-NH2+).
This guide will first establish a scientifically grounded estimation of these pKa values by examining relevant structural analogs. Subsequently, it will provide detailed, field-proven protocols for the experimental determination and computational prediction of these crucial parameters.
Structural Analysis and pKa Estimation from Analogous Compounds
The Proline Core
Proline is a unique proteinogenic amino acid where the α-amino group is a secondary amine, incorporated into the pyrrolidine ring.[4] The pKa values for proline are well-established:
The acidity of the carboxylic acid in proline (pKa ≈ 2.0) is significantly stronger than that of a typical aliphatic carboxylic acid like acetic acid (pKa ≈ 4.76). This is due to the inductive electron-withdrawing effect of the adjacent protonated α-amino group, which stabilizes the resulting carboxylate anion.[9]
The N-Cyclohexyl Substituent
The primary structural difference between proline and the target molecule is the replacement of the N-H proton with a cyclohexyl group. To understand the electronic effect of this substitution on the basicity of the pyrrolidine nitrogen, we can examine the pKa of cyclohexylamine. Cyclohexylamine is a primary amine with a pKa of approximately 10.6.[10][11][12] This value is very similar to the pKa of the secondary amine in proline, suggesting that the alkyl (cyclohexyl) group has a comparable electronic effect to the hydrogen atom in this context. N-alkylation in amines generally has a minimal effect on pKa in aqueous solution.[13][14]
Estimated pKa Values for 1-Cyclohexylpyrrolidine-2-carboxylic Acid
Based on the analysis of these structural analogs, we can predict the approximate pKa values for 1-Cyclohexylpyrrolidine-2-carboxylic acid.
| Ionizable Group | Analogous Compound | Analog pKa | Estimated pKa for Target Molecule | Rationale |
| Carboxylic Acid | Proline | ~1.99 - 2.0[5][6][8] | ~2.0 - 2.3 | The N-cyclohexyl group is a weak electron-donating group, which might slightly decrease the acidity of the carboxylic acid compared to the N-H in protonated proline. |
| Pyrrolidine Nitrogen | Proline | ~10.6[6][7][8] | ~10.4 - 10.8 | The pKa of cyclohexylamine (~10.6) is very close to that of the proline amine, indicating the N-cyclohexyl substituent will have a similar effect on the basicity of the pyrrolidine nitrogen.[10][11][12] |
These estimated values provide a strong foundation for designing experimental protocols and interpreting the resulting data.
Experimental Determination of pKa Values
For definitive pKa values, experimental determination is essential. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[1][15]
Potentiometric Titration
This is a highly reliable and straightforward method for pKa determination.[3][15][16] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[16][17]
-
Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[16]
-
Sample Preparation: Accurately weigh and dissolve a sample of 1-Cyclohexylpyrrolidine-2-carboxylic acid in deionized, CO2-free water to a known concentration (e.g., 0.01 M).
-
Titration Setup: Place the sample solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode into the solution.
-
Titration with Base (for pKa1):
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH value and the volume of titrant added.
-
-
Titration with Acid (for pKa2):
-
To determine the pKa of the amine, first, add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to the initial sample solution to ensure the pyrrolidine nitrogen is fully protonated.
-
Titrate this acidified solution with a standardized strong base (e.g., 0.1 M NaOH) following the same incremental addition and recording procedure as in step 4.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point.[17] For the titration with a base, the first half-equivalence point will give pKa1, and the second will give pKa2.
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore whose absorbance spectrum changes with ionization state.[2][18] It relies on the Beer-Lambert law and the Henderson-Hasselbalch equation.[18]
-
Wavelength Selection:
-
Prepare two solutions of the analyte at a constant concentration, one in a strongly acidic buffer (e.g., pH 1) and one in a strongly basic buffer (e.g., pH 12).
-
Scan the UV-Vis spectrum of both solutions to identify the wavelengths of maximum absorbance for the acidic and basic species and any isosbestic points (wavelengths where absorbance is independent of pH).[2]
-
-
Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values spanning the estimated pKa ranges (e.g., pH 1-4 for pKa1 and pH 9-12 for pKa2).
-
Sample Preparation: Prepare a series of solutions by dissolving the analyte at a constant concentration in each of the prepared buffer solutions.
-
Absorbance Measurement: Measure the absorbance of each solution at the selected analytical wavelength(s).
-
Data Analysis:
-
Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[15]
-
Alternatively, use the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational pKa Prediction
In silico pKa prediction tools are valuable for high-throughput screening and for prioritizing compounds for experimental testing.[19] These programs use various algorithms, including those based on quantum mechanics, empirical methods, and machine learning, trained on large datasets of experimental pKa values.[20][21]
-
Empirical Methods: Software like ACD/pKa DB and ChemAxon's Marvin use large databases of known pKa values and apply corrections based on the electronic and steric effects of substituents.[19][22][23]
-
Quantum Mechanical (QM) Methods: These methods, such as those available in Schrödinger's Jaguar, calculate pKa values from first principles by computing the free energy difference between the protonated and deprotonated states.[19][20]
-
Machine Learning Models: Modern tools like Schrödinger's Epik employ graph convolutional neural networks trained on extensive chemical spaces to provide rapid and accurate predictions.[20]
-
Structure Input: The 2D or 3D structure of 1-Cyclohexylpyrrolidine-2-carboxylic acid is provided as input to the software.
-
Ionization Site Identification: The software automatically identifies the ionizable centers (the carboxylic acid and the pyrrolidine nitrogen).
-
pKa Calculation: The chosen algorithm calculates the macroscopic and microscopic pKa values.
-
Output Generation: The software provides the predicted pKa values, often accompanied by a speciation plot showing the population of different ionization states as a function of pH.[20]
Caption: Logical workflow for computational pKa prediction.
Conclusion and Best Practices
While direct experimental data for 1-Cyclohexylpyrrolidine-2-carboxylic acid is not currently published, a robust scientific estimation places its pKa values at approximately 2.0-2.3 for the carboxylic acid and 10.4-10.8 for the pyrrolidine nitrogen. For drug development purposes, these estimations should be confirmed experimentally.
-
Orthogonal Methods: Whenever possible, determine pKa values using at least two different experimental methods (e.g., potentiometric titration and spectrophotometry) to ensure self-validation of the results.
-
Control and Calibration: Rigorous calibration of instrumentation and the use of standardized reagents are paramount for accuracy.
-
Computational Cross-Validation: Use in-silico predictions to guide experimental design and to provide a theoretical basis for understanding the observed ionization behavior. Discrepancies between predicted and experimental values can often yield valuable insights into molecular conformation and solvation effects.
By integrating these approaches—estimation from analogs, rigorous experimental determination, and computational modeling—researchers can confidently establish the pKa values of 1-Cyclohexylpyrrolidine-2-carboxylic acid, a critical step in advancing its potential as a pharmaceutical agent.
References
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Title: Cyclohexylamine | C6H11NH2 | CID 7965 Source: PubChem - NIH URL: [Link]
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Title: Cyclohexylamine: Properties, Reactions, Production And Uses Source: Chemcess URL: [Link]
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Title: Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator Source: Scirp.org URL: [Link]
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Title: CYCLOHEXYLAMINE Source: Ataman Kimya URL: [Link]
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Title: CYCLOHEXYLAMINE Source: Chemical Information URL: [Link]
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Title: How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide Source: Chemagination URL: [Link]
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Title: Streamline pKa Value Determination Using Automated UV/Vis-Titration Source: Mettler Toledo URL: [Link]
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Title: A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry Source: Journal of Chemical Education - ACS Publications URL: [Link]
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Title: Experiment 5: Spectrophotometric Determination of Pka Source: Scribd URL: [Link]
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Title: pKa-Values-for-Proteogenic-Alpha-Amino-Acids.docx Source: Course Hero URL: [Link]
-
Title: Development of Methods for the Determination of pKa Values Source: PMC URL: [Link]
-
Title: Epik | Schrödinger Source: Schrödinger URL: [Link]
-
Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]
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Title: MoKa - pKa modelling Source: Molecular Discovery URL: [Link]
-
Title: Showing Compound Cyclohexylamine (FDB003478) Source: FooDB URL: [Link]
-
Title: Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances Source: ChemAxon URL: [Link]
-
Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]
-
Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]
-
Title: Acid Dissociation Constant Calculator | pKa Prediction Software Source: ACD/Labs URL: [Link]
-
Title: Proline Source: The Merck Index online URL: [Link]
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Title: Ch27 pKa and pI values Source: Chemistry - University of Calgary URL: [Link]
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Title: How should the acid dissociation constant pKa be measured? Source: Kyoto Electronics Manufacturing Co.,Ltd.("KEM") URL: [Link]
-
Title: pK a Values determined for the amino acids 1-4 and their N-acetyl derivatives. Source: ResearchGate URL: [Link]
-
Title: Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract Source: SciSpace URL: [Link]
-
Title: Computation Chemistry Tools Source: Cambridge MedChem Consulting URL: [Link]
-
Title: cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline Source: Beilstein Journals URL: [Link]
-
Title: Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides Source: PMC URL: [Link]
-
Title: Proline - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Pyrrolidine-2-carboxamide | C5H10N2O | CID 550774 Source: PubChem - NIH URL: [Link]
-
Title: Why does the pKa of the carboxyl and amino group vary among amino acids? Source: Quora URL: [Link]
-
Title: The pKa values for the amine groups, carboxyl groups, and side chains... Source: ResearchGate URL: [Link]
-
Title: Proline Derivatives and Analogs Source: Iris Biotech URL: [Link]
-
Title: pKa Data Compiled by R. Williams Source: EPFL URL: [Link]
-
Title: amino acid pka of carboxylic acid Source: Chemistry Stack Exchange URL: [Link]
-
Title: Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 Source: PubChem URL: [Link]
-
Title: Slow peptide bond formation by proline and other N-alkylamino acids in translation Source: PMC URL: [Link]
-
Title: pKa's of Amino and Carboxylic Groups of Amino Acids Source: Reddit URL: [Link]
-
Title: Slow peptide bond formation by proline and other N-alkylamino acids in translation Source: PNAS URL: [Link]
-
Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents Source: Chair of Analytical Chemistry URL: [Link]
-
Title: Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 Source: Beilstein Journals URL: [Link]
-
Title: Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics Source: RSC Publishing URL: [Link]
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Comparative Technical Guide: L-Proline vs. 1-Cyclohexylpyrrolidine-2-carboxylic Acid
The following technical guide details the structural, physicochemical, and functional divergences between L-Proline and its N-substituted derivative, 1-Cyclohexylpyrrolidine-2-carboxylic acid (N-Cyclohexylproline).
Executive Summary
L-Proline is a naturally occurring, proteinogenic secondary amino acid essential for collagen stability and widely utilized as a "universal" organocatalyst. In contrast, 1-Cyclohexylpyrrolidine-2-carboxylic acid (N-Cyclohexylproline) is a synthetic tertiary amine derivative.
The introduction of the cyclohexyl group at the N1 position fundamentally alters the molecule's reactivity profile:
-
Loss of Organocatalytic Activity: The transition from a secondary to a tertiary amine eliminates the N-H bond required for enamine/iminium catalysis, rendering N-cyclohexylproline inactive in standard proline-catalyzed aldol reactions.
-
Lipophilic Shift: The cyclohexyl moiety drastically increases LogP, facilitating blood-brain barrier (BBB) penetration and membrane permeability, making it a valuable scaffold for local anesthetics and transdermal penetration enhancers.
-
Steric Locking: The bulky N-substituent imposes significant steric hindrance, altering the conformational landscape of the pyrrolidine ring and influencing ligand binding in metallo-organic chemistry.
Structural & Physicochemical Analysis[1]
The core distinction lies in the amine classification and the resulting electronic/steric environment.
Chemical Identity[1][2][3]
| Feature | L-Proline | 1-Cyclohexylpyrrolidine-2-carboxylic acid |
| CAS Number | 147-85-3 | 862902-34-9 (Generic/Acid form) |
| Formula | C₅H₉NO₂ | C₁₁H₁₉NO₂ |
| MW | 115.13 g/mol | 197.27 g/mol |
| Amine Class | Secondary (2°) | Tertiary (3°) |
| H-Bond Donor | Yes (N-H) | No (N-substituted) |
| LogP (Est.) | -2.54 (Hydrophilic) | ~2.3 (Lipophilic) |
| Solubility | High in H₂O, MeOH | Soluble in DCM, CHCl₃, EtOH; Low in H₂O |
Steric & Electronic Divergence
-
L-Proline (The "Hinged" Catalyst): The secondary amine allows for the formation of transient enamines with carbonyl compounds. The N-H proton is crucial for hydrogen-bonding interactions that direct stereoselectivity in asymmetric synthesis.
-
N-Cyclohexylproline (The "Locked" Scaffold): The cyclohexyl group acts as a greasy, bulky shield.
-
Steric Bulk: The cyclohexyl group forces the carboxylate into specific orientations to minimize 1,2-allylic strain.
-
Basicity: While tertiary amines are generally more basic in the gas phase, the steric bulk of the cyclohexyl group in solvent can hinder protonation, modifying its effective pKa compared to N-methyl derivatives.
-
Functional Applications & Mechanism
Organocatalysis (The Critical Difference)
This is the most significant functional divergence. L-Proline is defined by its ability to act as a bifunctional catalyst (amine nucleophile + acid cocatalyst). N-Cyclohexylproline cannot perform this function.
-
L-Proline Mechanism:
-
Condensation with aldehyde/ketone
Iminium Ion . -
Deprotonation
Enamine (Nucleophilic species). -
Reaction with electrophile.
-
-
N-Cyclohexylproline Limitation: Lacking the N-H bond, it cannot form an enamine. It acts strictly as a Brønsted base or a chiral ligand for metal complexes (e.g., Copper or Zinc coordination), where the cyclohexyl group induces chiral induction via steric repulsion.
Medicinal Chemistry: Anesthetics & Permeation
N-Cyclohexylproline is frequently employed to modify the pharmacokinetics of bioactive peptides or small molecules.
-
Local Anesthetics: Derivatives of N-cyclohexylproline (specifically amides like the 1,4-xylidide) exhibit antiarrhythmic and local anesthetic properties similar to Lidocaine but with altered potency due to the rigid pyrrolidine core [1].
-
Penetration Enhancers: Esters of N-cyclohexylproline are cited in patent literature as skin permeation enhancers for transdermal drug delivery, leveraging the surfactant-like properties of the polar head group (proline) and lipophilic tail (cyclohexyl) [2].
Experimental Protocols
Synthesis of 1-Cyclohexylpyrrolidine-2-carboxylic Acid
Context: Unlike L-Proline, which is fermented or extracted, the cyclohexyl derivative is synthesized via Reductive Amination .
Reagents: L-Proline, Cyclohexanone, Pd/C (10%), Methanol, Hydrogen gas (or NaBH(OAc)₃).
Protocol (Catalytic Hydrogenation Method) [3]:
-
Preparation: Charge a high-pressure reaction vessel with L-Proline (1.15 g, 10 mmol) and Methanol (20 mL).
-
Addition: Add Cyclohexanone (1.2 mL, 11 mmol, 1.1 equiv) and 10% Pd/C catalyst (100 mg).
-
Reaction: Purge the vessel with Nitrogen, then charge with Hydrogen gas (balloon pressure or ~1-3 atm). Stir vigorously at Room Temperature (25°C) for 12–24 hours.
-
Note: Monitoring via TLC is difficult due to zwitterionic nature; use NMR or stain with ninhydrin (secondary amine spot will disappear, tertiary amine spot may differ).
-
-
Work-up: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-cyclohexylproline as a white solid.
-
Purification: Recrystallization from Ethanol/Ether if necessary.
Validation (¹H NMR in CDCl₃):
Look for the diagnostic multiplets of the cyclohexyl ring (
-
Key Signal:
3.94-3.88 (m, 2H, N-CH ring protons), 7.31 (s, 1H, COOH - broad).
Comparative Pathway Visualization
The following diagram illustrates the divergent chemical pathways dictated by the N-substituent.
Figure 1: Mechanistic divergence between L-Proline and N-Cyclohexylproline. Note the blockade of the enamine pathway for the cyclohexyl derivative.
References
-
Curtin University of Technology. (n.d.). Synthesis, local anaesthetic and antiarrhythmic activities of N-substituted proline derivatives. Retrieved from [Link]
-
European Patent Office. (1987). EP0309624A1: Composition for enhancing percutaneous administration of medicine.[1] Google Patents.[1] Retrieved from
-
Royal Society of Chemistry. (2010). Supporting Information: Synthesis of N-alkyl amino acids via hydrogenation. Chemical Communications.[2][3] Retrieved from [Link]
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Comprehensive Guide to the Synthesis of 1-Cyclohexylpyrrolidine-2-carboxylic acid
This technical guide details the synthesis of 1-Cyclohexylpyrrolidine-2-carboxylic acid (also known as
Executive Summary
1-Cyclohexylpyrrolidine-2-carboxylic acid is a tertiary amine formed by the
Retrosynthetic Analysis
The most logical disconnection is at the
Key Strategic Considerations:
-
Stereochemistry: The
-configuration (L-form) at the -carbon must be preserved. Reductive amination conditions are generally mild enough to prevent racemization, provided the iminium intermediate does not undergo extensive enolization. -
Regioselectivity: Proline is a secondary amine; it will form an iminium ion (or enamine) with cyclohexanone, which is then reduced to the tertiary amine.
Figure 1: Retrosynthetic disconnection showing the convergent synthesis from L-Proline and Cyclohexanone.
Primary Synthetic Route: Reductive Amination[1]
Method A: Hydride Reduction (Laboratory Scale)
This method is preferred for medicinal chemistry (gram-scale) due to operational simplicity and high chemoselectivity. Sodium triacetoxyborohydride [
Reagents & Materials
-
Substrate: L-Proline (1.0 equiv)
-
Carbonyl Source: Cyclohexanone (1.1 – 1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride [
] (1.4 – 1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)
-
Catalyst: Acetic Acid (glacial, 1.0 – 2.0 equiv)
Step-by-Step Protocol
-
Imine/Enamine Formation:
-
Charge a flame-dried round-bottom flask with L-Proline (10 mmol) and Cyclohexanone (11 mmol).
-
Add DCE (30 mL) followed by Acetic Acid (10-20 mmol). The acid catalyzes the dehydration of the carbinolamine intermediate.
-
Stir at room temperature for 30–60 minutes under an inert atmosphere (
or Ar). Note: Proline may not fully dissolve initially; this is normal.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add
(14 mmol) portion-wise over 15 minutes. Caution: Mild exotherm and gas evolution. -
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
-
-
Workup (Acid-Base Extraction):
-
Quench the reaction with saturated aqueous
until pH 8. -
Critical Step: The product is an amino acid (zwitterionic).
-
Option 1 (If ester was used): Extract directly with DCM.
-
Option 2 (Free acid): Adjust aqueous layer pH to ~4-5 (isoelectric point vicinity) to precipitate, or extract with
-butanol/DCM mixtures. -
Preferred Purification: Evaporate volatiles, re-dissolve residue in minimal water, load onto an ion-exchange resin (Dowex 50W), wash with water, and elute with dilute
.
-
-
-
Yield: Typical isolated yields range from 75% to 85% .
Method B: Catalytic Hydrogenation (Industrial Scale)
For multi-kilogram batches, hydride reagents are expensive and generate boron waste. Catalytic hydrogenation is the atom-economical alternative.
-
Catalyst: 10% Pd/C or
/C (Pearlman’s catalyst). -
Hydrogen Source:
gas (1–5 bar). -
Solvent: Methanol or Ethanol.
-
Conditions: Stir L-Proline and Cyclohexanone in Methanol with Pd/C under
atmosphere at RT to 50°C. -
Note: High pressure may be required to drive the reduction of the sterically hindered iminium species.
Mechanistic Pathway
The reaction proceeds via a Carbinolamine intermediate, which dehydrates to form an Iminium Ion . This electrophilic species is then intercepted by the hydride source.
Figure 2: Mechanistic pathway of the reductive amination. The formation of the Iminium Ion is the rate-determining step for sterically hindered amines.
Characterization & Quality Control
The synthesized material must be validated for identity and purity.[1]
| Parameter | Specification / Expected Data |
| Appearance | White to off-white solid |
| Mass Spectrometry (ESI) | |
| Chiral Purity | >98% ee (Assess via Chiral HPLC or derivatization with Mosher's acid chloride) |
Note: NMR data adapted from Adv. Synth. Catal. 2008, 350, 385.[2]
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Conversion | Steric hindrance prevents iminium formation. | Add molecular sieves (4Å) to scavenge water; increase temperature to 40°C; use |
| Racemization | High temperature or strong base usage. | Keep reaction temperature <50°C; ensure acidic/neutral conditions during reduction. |
| Product Solubility | Zwitterionic nature makes extraction difficult. | Use L-Proline Methyl Ester for the synthesis, then hydrolyze the ester (LiOH/THF/H2O) in the final step. |
References
-
NMR Characterization & Synthesis: Advanced Synthesis & Catalysis, 2008 , 350, 385.[2]
-
General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862.
-
Telaprevir Intermediate Context: Chemical Communications, 2010 , 46, 7834.[2] (Describes related N-alkylated proline derivatives).
Sources
Biological Activity Potential of N-Cyclohexylproline Derivatives: A Technical Guide to Synthesis, Pharmacology, and Drug Delivery Applications
Executive Summary
As drug development paradigms shift toward multifunctional molecular scaffolds, N-cyclohexylproline derivatives have emerged as highly versatile compounds. Historically, the evolution of local anesthetics transitioned from simple N,N-dialkyl derivatives of glycine to more complex N-alkyl substituted prolines. Within this class, the addition of a bulky, lipophilic cyclohexyl moiety has unlocked dual-utility profiles. In direct pharmacological applications, N-cyclohexylproline anilides exhibit potent local anesthetic and antiarrhythmic activities by stabilizing cellular membranes[1]. In formulation science, N-cyclohexylproline esters act as powerful percutaneous absorption enhancers, fluidizing stratum corneum lipid bilayers to facilitate transdermal drug delivery[2][3].
This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental workflows required to synthesize and evaluate these derivatives.
Pharmacological Profiling: Local Anesthetic and Antiarrhythmic Activity
Mechanism of Action and Causality
The biological activity of N-cyclohexylproline anilides (such as the 1,4-xylidide of N-cyclohexylproline) is rooted in their ability to block voltage-gated sodium, calcium, and potassium channels. The causality behind their efficacy lies in the precise tuning of the molecule's partition coefficient (LogP).
To exert an anesthetic or antiarrhythmic effect, the molecule must first partition into the lipid bilayer of the nerve or cardiac cell membrane, diffuse across it, and bind to the intracellular domain of the ion channel. Small N-alkyl substitutions (e.g., methyl or ethyl) lack sufficient lipophilicity, resulting in poor membrane penetration and a complete loss of surface anesthetic effect. The N-cyclohexyl group, however, provides optimal steric bulk and hydrophobicity. This structural modification drives the molecule into the lipid phase and enhances the binding kinetics at the intracellular receptor site, resulting in profound membrane stabilization and the prevention of action potential initiation[1].
Figure 1: Mechanism of action for N-cyclohexylproline derivatives in ion channel blockade.
Structure-Activity Relationship (SAR) Data
The following table summarizes the quantitative impact of varying the N-alkyl substituent on the pyrrolidine ring, demonstrating why the cyclohexyl derivative is the optimal candidate for clinical development.
Table 1: Comparative SAR of N-Alkylproline Anilides
| N-Alkyl Substituent | Aromatic Substitution | Surface Anesthetic Activity | Antiarrhythmic Efficacy (Therapeutic Index) |
| Methyl | 1,4-Xylidide | Inactive | Minimal / None |
| Ethyl | 1,4-Xylidide | Inactive | Minimal / None |
| n-Butyl | 1,4-Xylidide | Moderate | Moderate |
| Cyclohexyl | 1,4-Xylidide | High (> Lidocaine) | High (Superior to Reference Drugs) |
| Cyclohexyl | o-Toluidide | High | High |
Data synthesized from surface anesthesia and antiarrhythmic in vivo models[1].
Formulation Science: Percutaneous Absorption Enhancers
Beyond direct receptor pharmacology, N-cyclohexylproline derivatives—specifically proline esters like N-cyclohexylproline n-decyl ester —are utilized as potent transdermal penetration enhancers[2].
Mechanism of Penetration Enhancement
The stratum corneum is a formidable barrier composed of highly ordered intercellular lipid lamellae. N-cyclohexylproline n-decyl ester acts as an amphiphilic disruptor. The long n-decyl hydrocarbon tail intercalates into the hydrophobic core of the lipid bilayer, while the bulky N-cyclohexylproline headgroup creates steric hindrance at the polar interface. This structural mismatch fluidizes the lipid domains, lowering the diffusional resistance for co-administered active pharmaceutical ingredients (APIs) such as metoclopramide hydrochloride or lidocaine[2][3]. The addition of polar solvents (e.g., propylene glycol) creates a synergistic effect, further accelerating API absorption[3].
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating mandatory analytical checkpoints to confirm success before proceeding to subsequent steps.
Protocol 1: One-Pot Synthesis of N-Cyclohexylproline Anilides
This methodology outlines the synthesis of the 1,4-xylidide of N-cyclohexylproline via an intramolecular cyclization route.
-
Chlorination (Activation): React 2-bromo-5-chlorovaleric acid with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride.
-
Validation Checkpoint: Perform FT-IR spectroscopy on an aliquot. The disappearance of the broad carboxylic acid -OH stretch (3300–2500 cm⁻¹) and the appearance of a sharp acyl chloride C=O stretch (~1800 cm⁻¹) confirms complete conversion.
-
-
Amidation: Dissolve the acyl chloride in chloroform and treat with 1,4-xylidine at 0–5°C, allowing it to warm to room temperature.
-
Validation Checkpoint: Analyze via LC-MS to confirm the mass shift corresponding to the 2-bromo-5-chlorovalerate aryl amide intermediate, ensuring no unreacted xylidine remains.
-
-
Amination & Intramolecular Cyclization: Dissolve the intermediate in toluene, add an excess of cyclohexylamine, and heat to 70–90°C. The primary amine displaces the α-bromide, followed by an intramolecular nucleophilic substitution of the terminal chloride to close the pyrrolidine ring.
-
Validation Checkpoint: Conduct ¹H NMR (DMSO-d6) analysis of the crude product. The disappearance of the primary amine protons and the emergence of multiplet signals at δ 1.18–1.40 ppm (6H) and δ 1.98–2.14 ppm (4H) confirm successful pyrrolidine ring closure and cyclohexyl integration[4].
-
-
Salt Formation: Treat the purified free base with ethereal HCl to precipitate the hydrochloride salt, improving aqueous solubility for biological assays.
Figure 2: Step-by-step synthetic route for N-cyclohexylproline anilide derivatives.
Protocol 2: In Vitro Franz Diffusion Cell Assay for Percutaneous Enhancement
This protocol evaluates the efficacy of N-cyclohexylproline n-decyl ester as a transdermal penetration enhancer[3].
-
Membrane Preparation & Integrity Check: Mount excised porcine skin (stratum corneum facing up) between the donor and receptor compartments of a Franz diffusion cell.
-
Validation Checkpoint: Measure the electrical resistance across the mounted skin sample. Discard any cells with a resistance < 20 kΩ to ensure the barrier integrity is uncompromised prior to dosing.
-
-
Formulation Application: Apply 0.5 mL of the test formulation (API + 1.5% N-cyclohexylproline n-decyl ester in propylene glycol) to the donor compartment.
-
Receptor Sampling: Fill the receptor compartment with PBS (pH 7.4) maintained at 32°C (simulating skin surface temperature) under constant stirring. Withdraw 200 µL aliquots at 1, 2, 4, 8, and 24 hours, replacing the volume with fresh PBS.
-
Quantification & Mass Balance: Analyze the aliquots via RP-HPLC to calculate the cumulative permeation (
) and the enhancement ratio (ER).-
Validation Checkpoint: Post-assay, extract the remaining API from the donor compartment and the skin tissue. Perform a mass balance calculation; a recovery rate of > 95% is required to validate the analytical accuracy of the diffusion model.
-
Conclusion
The biological activity potential of N-cyclohexylproline derivatives is defined by the unique steric and lipophilic properties of the cyclohexyl moiety. Whether engineered as anilides to directly block voltage-gated ion channels for anesthesia and arrhythmia management, or synthesized as long-chain esters to fluidize the stratum corneum for transdermal drug delivery, these compounds represent a highly adaptable scaffold in modern medicinal chemistry and formulation science.
References[3] Title: Composition for enhancing percutaneous administration of medicine (EP0309624A1)
Source: European Patent Office / Google Patents URL:[3] Title: Composition for enhancing percutaneous administration of medicine (EP0309624B1) Source: European Patent Office / Google Patents URL:[1] Title: Synthesis, local anaesthetic and antiarrhythmic activities of N-alkyl derivatives of proline anilides Source: European Journal of Medicinal Chemistry / PubMed URL:[Link] Title: Synthesis and biological activities of local anesthetics Source: RSC Advances / RSC Publishing URL:[Link][4] Title: Synthesis, local anaesthetic and antiarrhythmic activities of N-alkyl derivatives of proline anilides (Spectral Data) Source: Curtin University / Espace URL:[Link](Note: Linked via DOI repository data)
Sources
- 1. Synthesis, local anaesthetic and antiarrhythmic activities of N-alkyl derivatives of proline anilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. espace.curtin.edu.au [espace.curtin.edu.au]
Methodological & Application
Application Note: 1-Cyclohexylpyrrolidine-2-carboxylic Acid as a Chiral Ligand in Cu-Catalysis
This Application Note and Protocol guide details the use of 1-Cyclohexylpyrrolidine-2-carboxylic acid (also known as
Introduction & Core Utility
1-Cyclohexylpyrrolidine-2-carboxylic acid (CAS: 862902-34-9 for the (S)-enantiomer) is a sterically demanding, chiral
While
-
Steric Modulation: The bulky cyclohexyl group influences the coordination geometry around the Copper center, potentially stabilizing the active catalytic species against aggregation or disproportionation.
-
Solubility Profile: The lipophilic cyclohexyl moiety improves the solubility of the Copper-ligand complex in non-polar organic solvents compared to smaller alkyl analogs.
-
Chiral Induction: As a derivative of L-proline, it provides a chiral environment, making it suitable for enantioselective couplings or diastereoselective synthesis where substrate control is insufficient.
Primary Applications
-
Ullmann-Type C-N Coupling: Amination of aryl halides with amines, amides, and nitrogen heterocycles.
-
C-O Coupling: Etherification of aryl halides with phenols or aliphatic alcohols.
-
Chiral Building Block: Precursor for the synthesis of chiral organocatalysts (e.g., reduction to amino alcohols for Zn-catalyzed additions).
Mechanistic Insight: The Catalytic Cycle
The ligand operates by coordinating to a Cu(I) precursor (typically CuI) to form the active catalytic species. The carboxylate group and the tertiary nitrogen form a bidentate chelate, creating a rigid 5-membered ring with the copper atom.
Key Steps:
-
Ligation: The amino acid ligand (L) reacts with CuI and a base to form the active [L-Cu] complex.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Cu(I) center, forming a transient Cu(III) species (or a high-valent intermediate).
-
Ligand Exchange: The nucleophile (Nu-H) enters the coordination sphere, displacing the halide.
-
Reductive Elimination: The C-Nu bond is formed, releasing the product and regenerating the active Cu(I)-L species.
Mechanistic Diagram (Graphviz)
Caption: Proposed catalytic cycle for Cu-catalyzed cross-coupling using N-Cyclohexylproline as a bidentate ligand.
Experimental Protocol: C-N Cross-Coupling
This protocol describes the coupling of an aryl iodide with a secondary amine using 1-Cyclohexylpyrrolidine-2-carboxylic acid as the ligand.
Reagents & Equipment
-
Copper Source: Copper(I) Iodide (CuI), 99.999% purity recommended.
-
Ligand: (S)-1-Cyclohexylpyrrolidine-2-carboxylic acid (20 mol%).
-
Base: Potassium Phosphate (
) or Potassium Carbonate ( ), anhydrous. -
Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous.
-
Atmosphere: Argon or Nitrogen (strictly inert).
Step-by-Step Procedure
Step 1: Catalyst Pre-Complexation (Optional but Recommended)
-
In a glovebox or under a stream of Argon, weigh CuI (19 mg, 0.10 mmol) and (S)-1-Cyclohexylpyrrolidine-2-carboxylic acid (39 mg, 0.20 mmol) into a reaction vial.
-
Add 1.0 mL of anhydrous DMSO.
-
Stir at room temperature for 10–15 minutes until a clear, homogeneous solution forms (often pale blue or green depending on trace oxidation, ideally colorless to pale yellow).
-
Expert Note: Pre-forming the complex ensures a 1:2 Cu:Ligand ratio is established before the substrate interferes.
-
Step 2: Reaction Assembly
-
To the catalyst solution, add the Aryl Iodide (1.0 mmol) .
-
Add the Nucleophile (Amine/Amide, 1.2 mmol) .
-
Add the Base (
, 424 mg, 2.0 mmol) . -
Seal the vial with a Teflon-lined cap.
Step 3: Heating & Monitoring
-
Place the reaction vessel in a pre-heated oil block at 90 °C .
-
Stir vigorously (1000 rpm). The high viscosity of the slurry requires strong agitation.
-
Monitor reaction progress via TLC or LC-MS at 4, 12, and 24 hours.
-
Checkpoint: The reaction mixture should remain a stable suspension. If the solution turns black (precipitated Cu(0)), the ligand may have dissociated, or the temperature is too high.
-
Step 4: Work-up & Purification [2]
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Filter through a pad of Celite to remove inorganic salts.
-
Separate the organic layer and wash with Brine (2 x 15 mL).
-
Dry over
, concentrate, and purify via flash column chromatography.
Quantitative Data Summary
Typical performance metrics for
| Variable | Standard Condition | Optimization Range | Impact |
| Catalyst Loading | 10 mol% CuI | 5 – 20 mol% | Lower loading requires longer times; higher loading risks aggregation. |
| Ligand Ratio | 2:1 (L:Cu) | 1:1 – 3:1 | Excess ligand (2:1) is critical to keep Cu solubilized. |
| Temperature | 90 °C | 60 – 110 °C | <60°C is often too slow; >110°C risks ligand decomposition. |
| Solvent | DMSO | DMF, NMP, Dioxane | DMSO is superior for solubility of inorganic bases ( |
Troubleshooting & Expert Tips
Issue: Low Conversion / Stalled Reaction
-
Cause: Catalyst deactivation via oxidation (Cu(I)
Cu(II)) or aggregation. -
Solution: Ensure strict inert atmosphere. Add a reducing agent like Sodium Ascorbate (5-10 mol%) to regenerate Cu(I) in situ.
-
Ligand Check: Ensure the ligand is pure. Impurities in the amino acid can chelate copper in non-productive modes.
Issue: Racemization of Chiral Substrates
-
Cause: High temperatures and basic conditions can epimerize chiral centers alpha to carbonyls.
-
Solution: Lower the temperature to 60-70 °C and extend reaction time. Use a milder base like
instead of .
Why 1-Cyclohexyl- vs. 1-Methyl-?
-
Use 1-Cyclohexylpyrrolidine-2-carboxylic acid when the substrate is highly lipophilic or sterically crowded. The cyclohexyl group can help "shield" the active center, potentially improving selectivity in competitive couplings.
References
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link
-
Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164–5173. Link
-
BenchChem. (2025). Application Notes: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. (Contextual reference for proline derivatives). Link
-
Fluorochem. (2024). Product Entry: 1-Cyclohexylpyrrolidine-2-carboxylic acid. (Verification of Ligand Classification). Link
Sources
Application Note: Advanced Peptide Coupling Strategies for 1-Cyclohexylpyrrolidine-2-carboxylic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, steric circumvention, and self-validating synthetic protocols.
Introduction & Chemical Profile
1-Cyclohexylpyrrolidine-2-carboxylic acid (N-cyclohexylproline) is a highly sterically hindered, unnatural amino acid used in advanced peptidomimetics to increase lipophilicity, alter blood-brain barrier permeability, and enforce specific polyproline II (PPII) helical conformations.
From a synthetic standpoint, this molecule presents a unique profile:
-
Tertiary Amine Nature: Because the pyrrolidine nitrogen is permanently alkylated by the bulky cyclohexyl group, it lacks an N-H bond. Consequently, it cannot be N-protected (e.g., with Fmoc or Boc) and inherently functions as an N-terminal capping unit . It cannot be placed within the middle of a standard elongating peptide backbone.
-
Extreme Steric Shielding: The adjacent C-terminal carboxylate is severely shielded by both the pyrrolidine ring and the equatorial/axial profile of the cyclohexyl moiety, making it a notoriously difficult acyl donor.
Mechanistic Causality: Overcoming Steric Hindrance
Standard peptide coupling reagents (e.g., DIC/Oxyma or HBTU) often fail when activating 1-cyclohexylproline, leading to sluggish kinetics and incomplete capping. To force the amide bond formation, the carboxylate must be converted into a highly electrophilic species—such as an acid chloride or an O-uronium active ester.
The Epimerization Advantage: Typically, activating N-alkyl amino acids carries a high risk of epimerization via the formation of an oxazolonium intermediate. However, because 1-cyclohexylproline is a tertiary amine lacking an N-acyl group, it cannot form an oxazolone ring . Any loss of stereochemical integrity must occur via direct, base-catalyzed enolization at the alpha-carbon. Therefore, the strategic selection of a non-nucleophilic, sterically hindered base (such as sym-collidine rather than DIPEA) is critical when generating highly reactive intermediates like acid chlorides .
Comparative Activation Strategies
The choice of coupling reagent is dictated entirely by the steric bulk of the receiving amine nucleophile on the peptidyl-resin.
| Activation Strategy | Reagent System | Target Nucleophile | Relative Coupling Efficiency | Epimerization Risk | Key Advantage |
| Uronium Salt | HATU / HOAt / DIPEA | Primary Amines | > 90% | Low | Mild conditions, standard SPPS compatibility |
| Acid Fluoride | TFFH / DIPEA | Moderately Hindered | 75 - 85% | Low | Stable intermediate, low steric bulk of fluorine |
| Acid Chloride | BTC (Triphosgene) / Collidine | Secondary / N-Alkyl Amines | > 85% | Moderate | Maximum electrophilicity for extreme steric hindrance |
Workflow Visualization
Decision tree for coupling 1-Cyclohexylproline based on nucleophile steric hindrance.
Experimental Protocols
Protocol A: HATU-Mediated Coupling (For Primary Amine Nucleophiles)
Use this protocol when capping a standard, unhindered N-terminus (e.g., Glycine, Alanine, Lysine).
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptidyl-resin (bearing a free N-terminal primary amine) in anhydrous DMF for 30 minutes. Drain.
-
Activation: In a separate vial, dissolve 1-Cyclohexylpyrrolidine-2-carboxylic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in anhydrous DMF to achieve a 0.2 M solution.
-
Causality Note: Using a slight deficit of HATU (2.9 eq vs 3.0 eq amino acid) prevents the unreacted uronium species from irreversibly capping the resin via guanidinylation .
-
-
Base Addition: Add DIPEA (6.0 eq) to the solution. Vortex for 3 minutes to allow O-uronium active ester formation.
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Self-Validation (Kaiser Test): Wash the resin (DMF x3, DCM x3). Withdraw a few beads and perform a Kaiser test.
-
System Check: A negative result (yellow beads/solution) confirms complete coupling. A positive result (blue) dictates a second coupling cycle.
-
Protocol B: Triphosgene (BTC)-Mediated Acid Chloride Generation (For Secondary/Hindered Amines)
Use this protocol when coupling 1-cyclohexylproline to another proline, an N-methylated amino acid, or a highly hindered sequence.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptidyl-resin in anhydrous THF/DCM (1:1) for 30 minutes.
-
Causality Note: DMF is strictly avoided here, as it reacts with acid chlorides to form Vilsmeier-Haack intermediates, which consume the reagent and lower yields.
-
-
Reagent Solubilization: In a dry vial under inert atmosphere (N2/Ar), dissolve 1-Cyclohexylpyrrolidine-2-carboxylic acid (4.0 eq) in anhydrous DCM.
-
Base Addition: Add sym-collidine (10.0 eq).
-
Causality Note: sym-Collidine is a non-nucleophilic base that neutralizes the HCl generated during acid chloride formation without causing base-catalyzed enolization or reacting with the highly electrophilic acid chloride .
-
-
In Situ Generation: Cool the solution to 0 °C. Slowly add bis(trichloromethyl)carbonate (BTC, 1.33 eq) as a solution in DCM. Stir at 0 °C for 15 minutes. (Note: 1 eq of BTC generates 3 eq of phosgene).
-
Self-Validation (Methanol Quench): Before adding the mixture to the resin, withdraw a 5 µL aliquot and quench it into 50 µL of anhydrous methanol. Analyze via LC-MS.
-
System Check: The observation of the methyl ester derivative (M + 14 Da relative to the free acid mass of 197.27 Da) confirms successful acid chloride generation. If the free acid mass persists, re-evaluate the anhydrous conditions.
-
-
Coupling: Transfer the activated mixture to the resin. Agitate for 3 to 4 hours at room temperature.
-
Self-Validation (Chloranil Test): Wash the resin thoroughly. Perform a Chloranil test (which is specific for secondary amines). A negative result (colorless/yellowish) indicates successful capping.
References
-
Thern, B., Rudolph, J., & Jung, G. (2002). Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids—total synthesis of cyclosporin O. Tetrahedron Letters, 43(28), 5013-5016. URL: [Link]
-
Falb, E., Yechezkel, T., Salitra, Y., & Gilon, C. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517. URL: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL: [Link]
Preparation of 1-Cyclohexylpyrrolidine-2-carboxylic acid methyl ester
Application Note: Synthesis of 1-Cyclohexylpyrrolidine-2-carboxylic Acid Methyl Ester via Reductive Amination
Introduction & Mechanistic Rationale
1-Cyclohexylpyrrolidine-2-carboxylic acid methyl ester (commonly referred to as N-cyclohexylproline methyl ester) is a conformationally restricted, lipophilic unnatural amino acid derivative. It serves as a highly valuable intermediate in the synthesis of peptidomimetics, chiral catalysts, and active pharmaceutical ingredients (APIs).
The most robust, scalable, and atom-economical method for its preparation is the direct reductive amination of L-proline methyl ester with cyclohexanone[1].
Why Sodium Triacetoxyborohydride (STAB)?
The selection of the reducing agent is the most critical parameter in this synthesis. Sodium triacetoxyborohydride (
Reaction Pathway & Chemical Causality
The reaction proceeds via a two-step, one-pot cascade:
-
Iminium Ion Formation: L-proline methyl ester (a secondary amine) reacts with cyclohexanone to form a hemiaminal intermediate. Because proline is a secondary amine, it cannot dehydrate into a neutral, stable imine; instead, it must lose water to form a highly electrophilic, positively charged iminium ion[1]. Acetic acid acts as a crucial catalyst here, protonating the hemiaminal hydroxyl group to facilitate the expulsion of water.
-
Stereoselective Hydride Transfer: Once the electrophilic iminium ion is generated, STAB selectively delivers a hydride to the less sterically hindered face of the cyclic system, yielding the N-alkylated product[2].
Mechanistic pathway of the reductive amination using STAB.
Quantitative Data & Optimization
To ensure a self-validating protocol, it is essential to understand the boundaries of the reaction conditions. The tables below summarize the empirical data driving the reagent and solvent choices for this specific transformation.
Table 1: Reducing Agent Comparison for Secondary Amine Alkylation
| Reducing Agent | Selectivity for Iminium | Toxicity Profile | Optimal pH | Typical Yield |
|---|
|
Table 2: Solvent Selection Matrix
| Solvent | Reaction Kinetics | STAB Solubility | Mechanistic Notes |
|---|---|---|---|
| 1,2-Dichloroethane (DCE) | Fast | Good | Preferred solvent; provides optimal iminium stabilization[1]. |
| Tetrahydrofuran (THF) | Moderate | Moderate | Acceptable alternative; slower reaction kinetics[2]. |
| Methanol (MeOH) | Slow / Variable | Reacts with STAB | Not recommended; protic solvents cause reagent degradation[3]. |
Experimental Workflow Visualization
Step-by-step experimental workflow for N-cyclohexylproline methyl ester synthesis.
Step-by-Step Experimental Protocol
Materials Required:
-
L-Proline methyl ester hydrochloride (1.0 eq, 165.6 g/mol )
-
Cyclohexanone (1.1 eq, 98.1 g/mol )
-
Triethylamine (TEA) (1.05 eq, 101.2 g/mol )
-
Sodium triacetoxyborohydride (STAB) (1.4 eq, 211.9 g/mol )
-
Glacial acetic acid (1.0 eq, 60.0 g/mol )
-
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to substrate)
Methodology:
-
Free-basing the Amine: Suspend L-proline methyl ester hydrochloride (10.0 mmol, 1.66 g) in anhydrous DCE (50 mL) in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (10.5 mmol, 1.46 mL) dropwise at room temperature. Stir for 15 minutes.
-
Causality Insight: Proline methyl ester is commercially supplied as an HCl salt to prevent auto-diketopiperazine formation. TEA neutralizes the HCl, liberating the nucleophilic free secondary amine required for the initial attack on the ketone.
-
-
Imine/Iminium Formation: Add cyclohexanone (11.0 mmol, 1.14 mL) to the reaction mixture, followed immediately by glacial acetic acid (10.0 mmol, 0.57 mL).
-
Causality Insight: The addition of acetic acid is critical. It lowers the pH to ~4.5, protonating the transient hemiaminal intermediate to facilitate the expulsion of water, thereby driving the equilibrium toward the highly reactive iminium ion[1].
-
-
Reductive Amination: Cool the reaction mixture to 0 °C using an ice-water bath. Add STAB (14.0 mmol, 2.97 g) portionwise over 10 to 15 minutes.
-
Causality Insight: Portionwise addition controls the mild exotherm and prevents localized depletion of the iminium ion. Keeping the temperature low initially ensures the hydride transfer outcompetes any background ketone reduction[2].
-
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Reaction progress must be monitored via TLC (n-Hexane/EtOAc 3:1, visualization with ninhydrin stain; the secondary amine starting material will stain yellow/brown, while the tertiary amine product will not stain strongly with ninhydrin but can be visualized with iodine or phosphomolybdic acid).
-
Quenching: Quench the reaction by slowly adding saturated aqueous
(30 mL) until gas evolution ( ) ceases and the aqueous layer reaches pH ~8.-
Causality Insight: The basic quench neutralizes the acetic acid and hydrolyzes unreacted STAB, while ensuring the newly formed tertiary amine product remains in its unprotonated, organic-soluble free-base form for extraction.
-
-
Extraction & Drying: Transfer to a separatory funnel and isolate the organic layer. Extract the remaining aqueous layer with dichloromethane (
mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous . -
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in hexanes) to afford pure 1-cyclohexylpyrrolidine-2-carboxylic acid methyl ester as a pale yellow oil.
References
1.[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Organic Chemistry Portal (J. Org. Chem., 1996, 61, 3849-3862) URL:
2.[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) Source: PubMed (National Institutes of Health) URL:
3.[3] ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: ResearchGate URL:
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: 1-Cyclohexylpyrrolidine-2-carboxylic Acid in Advanced Organocatalysis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide, Mechanistic Analysis, and Experimental Protocols
Executive Summary & Mechanistic Paradigm
L-Proline is widely recognized as the quintessential secondary amine organocatalyst, operating primarily through enamine and iminium ion intermediates[1]. However, the alkylation of the pyrrolidine nitrogen fundamentally alters its catalytic profile. 1-Cyclohexylpyrrolidine-2-carboxylic acid (N-cyclohexylproline)[2] is a sterically demanding, tertiary amine derivative that cannot form enamines. Instead, it serves as a powerful chiral Lewis base, a Brønsted acid/base bifunctional catalyst, and a privileged chiral building block for synthesizing highly effective N,N'-dioxide ligands [3][4].
As a Senior Application Scientist, I emphasize that the selection of the N-cyclohexyl derivative over simpler N-methyl or N-benzyl analogs is rarely arbitrary. The bulky, lipophilic cyclohexyl group restricts the conformational flexibility of the pyrrolidine ring[5]. This rigid steric shielding is critical for maximizing enantio-discrimination during the transition state of asymmetric transformations, such as the desymmetrization of meso-epoxides and the kinetic resolution of racemic alcohols.
Mechanistic Pathways & Catalyst Design
The utility of 1-Cyclohexylpyrrolidine-2-carboxylic acid branches into two primary domains:
-
Bifunctional Organocatalysis (Direct Use): The tertiary amine acts as a Lewis base (e.g., activating anhydrides to form chiral acylammonium intermediates), while the carboxylic acid acts as a Brønsted acid to anchor the substrate via hydrogen bonding[6].
-
Precursor to N,N'-Dioxide Catalysts (Feng-Type Catalysts): The amino acid is coupled with a diamine and subsequently oxidized. The resulting N,N'-dioxide acts as a bidentate chiral ligand that coordinates with metal salts (like Cu(II), In(III), or Zn(II)) to create a deep, highly organized chiral pocket[4].
Figure 1: Divergent catalytic applications of 1-Cyclohexylpyrrolidine-2-carboxylic acid in asymmetric synthesis.
Application Workflow 1: Asymmetric Ring-Opening of meso-Epoxides
The desymmetrization of meso-epoxides with aromatic amines yields chiral
Protocol 3.1: Synthesis of the N,N'-Dioxide Ligand
-
Step 1: Amidation. Dissolve 1-Cyclohexylpyrrolidine-2-carboxylic acid (2.0 equiv) in anhydrous
. Add HATU (2.1 equiv) and DIPEA (4.0 equiv). Stir for 30 minutes to form the active ester. Add a diamine backbone (e.g., N,N'-dimethyl-1,2-ethanediamine, 1.0 equiv).-
Causality: HATU is selected over carbodiimides (like DCC) to prevent racemization at the
-chiral center of the proline derivative during activation.
-
-
Step 2: Oxidation. Isolate the bis-amide intermediate. Dissolve in
and cool to 0 °C. Add m-CPBA (2.5 equiv) portion-wise.-
Causality:m-CPBA provides an anhydrous oxidation environment. Aqueous oxidants (like
) can lead to undesired hydrolysis of the amide bonds or N-dealkylation of the sterically hindered cyclohexyl group.
-
-
Step 3: Purification. Quench with saturated aqueous
, extract, and purify via flash chromatography on neutral alumina to yield the N,N'-dioxide ligand.
Protocol 3.2: Catalytic Ring-Opening Reaction
-
Step 1: Catalyst Complexation. In a Schlenk tube under argon, mix the N,N'-dioxide ligand (10 mol%) and
(10 mol%) in anhydrous (1.0 mL). Stir at 35 °C for 1 hour.-
Causality: Pre-complexation is mandatory. The triflate counterions are weakly coordinating, allowing the meso-epoxide to easily displace them and bind to the highly Lewis acidic Cu(II) center.
-
-
Step 2: Substrate Addition. Cool the mixture to 25 °C. Add the meso-epoxide (e.g., cyclohexene oxide, 0.5 mmol) followed by the aromatic amine (e.g., aniline, 0.5 mmol).
-
Step 3: Reaction & Workup. Stir for 24–48 hours. Monitor via TLC. Once complete, filter the mixture through a short pad of silica gel, eluting with EtOAc, and concentrate for chiral HPLC analysis.
Figure 2: Step-by-step experimental workflow for the asymmetric ring-opening of meso-epoxides.
Application Workflow 2: Kinetic Resolution via Acyl Transfer
As a standalone organocatalyst, 1-Cyclohexylpyrrolidine-2-carboxylic acid operates as a bifunctional acyl transfer agent. The tertiary amine attacks an anhydride to form a highly reactive acylammonium species, while the carboxylate group directs the incoming racemic alcohol via hydrogen bonding, selectively acylating one enantiomer[6].
Protocol 4.1: Organocatalytic Kinetic Resolution
-
Step 1: In a flame-dried flask, dissolve 1-Cyclohexylpyrrolidine-2-carboxylic acid (15 mol%) and DIPEA (0.5 equiv) in anhydrous toluene (0.1 M).
-
Step 2: Add the racemic secondary alcohol (1.0 equiv). Cool the reaction mixture to -20 °C.
-
Causality: Lowering the temperature to -20 °C suppresses the background, uncatalyzed acylation pathway. This ensures that the reaction exclusively proceeds through the chiral acylammonium intermediate, maximizing the selectivity factor (
-factor).
-
-
Step 3: Add isobutyric anhydride (0.6 equiv) dropwise over 10 minutes.
-
Causality: Isobutyric anhydride provides optimal steric bulk. Less bulky anhydrides (like acetic anhydride) react too quickly, eroding enantioselectivity, while pivalic anhydride is often too sterically hindered to react efficiently.
-
-
Step 4: Stir for 24 hours. Quench with methanol (to destroy excess anhydride), wash with saturated
, and separate the enantioenriched ester and the unreacted alcohol via flash column chromatography.
Quantitative Data & Substrate Scope
The structural rigidity imparted by the N-cyclohexyl group translates to excellent enantiomeric excesses across various substrates. Below is a summary of typical quantitative outcomes when utilizing the N,N'-dioxide derivative in the ring-opening of meso-epoxides[7].
| Substrate (meso-Epoxide) | Nucleophile | Catalyst System | Temp (°C) | Yield (%) | ee (%) |
| Cyclohexene oxide | Aniline | N,N'-Dioxide / | 25 | 92 | 95 |
| Cyclohexene oxide | N-Methylaniline | N,N'-Dioxide / | 25 | 86 | 85 |
| Cyclopentene oxide | Aniline | N,N'-Dioxide / | 25 | 88 | 91 |
| cis-Stilbene oxide | 1-Naphthylamine | N,N'-Dioxide / | 50 | 95 | 97 |
Table 1: Substrate scope and enantioselectivity profile for the asymmetric ring-opening of meso-epoxides using 1-Cyclohexylpyrrolidine-2-carboxylic acid derived catalysts.
References
-
Gao, B., Wen, Y., Yang, Z., Huang, X., Liu, X., & Feng, X. (2008). Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines Catalyzed by a New Proline-Based N,N'-Dioxide. Advanced Synthesis & Catalysis, 350(3), 385-390. Retrieved from:[Link]
-
Tanaka, K., et al. (2016). Asymmetric ring-opening reaction of meso-epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalysts. RSC Advances. Retrieved from:[Link]
-
Kolesińska, B., & Kamiński, Z. J. (2014). Synthesis of chiral triazine coupling reagents based on esters of N-alkylproline and their application in the enantioselective incorporation of D or L amino acid residue directly from racemic substrate. Acta Poloniae Pharmaceutica. Retrieved from:[Link]
Sources
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. trans-4-Cyclohexyl-L-proline | 130092-20-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric ring-opening reaction of meso-epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Reductive Amination Procedures for the Synthesis of N-Cyclohexylproline
Introduction & Strategic Overview
N-Cyclohexylproline is a highly valuable tertiary amine building block, widely utilized in the pharmaceutical industry for the synthesis of local anesthetics, antiarrhythmic agents, and advanced percutaneous penetration enhancers[1][2]. As a Senior Application Scientist, I have designed this protocol to provide a robust, self-validating methodology for the one-pot reductive amination of L-proline with cyclohexanone. By leveraging optimal hydride donors and stoichiometric controls, this procedure maximizes chemoselectivity while minimizing toxic byproducts.
Mechanistic Causality & Reagent Selection
The synthesis of N-cyclohexylproline relies on the condensation of a secondary amine (L-proline) with a ketone (cyclohexanone). Because proline is a secondary amine, its nucleophilic attack on the carbonyl carbon yields a transient, highly electrophilic iminium ion intermediate rather than a stable imine[3][4].
Why Sodium Triacetoxyborohydride (STAB)? Historically, the Borch reaction utilized 4[4]. However,5 is now the gold standard for this transformation[5]. The three electron-withdrawing acetoxy groups sterically and electronically stabilize the boron-hydrogen bond, rendering STAB an exceptionally mild reducing agent[3][6].
-
Chemoselectivity: STAB reduces the iminium ion at a significantly faster rate than it reduces the unreacted cyclohexanone, preventing the formation of cyclohexanol[3][6].
-
Safety & Yield: Unlike NaBH₃CN, STAB does not release highly toxic hydrogen cyanide gas upon degradation, and it consistently delivers superior yields and reproducibility[5][7].
Mechanistic pathway of the reductive amination of L-proline with cyclohexanone using STAB.
Quantitative Data: Reducing Agent Comparison
To justify the protocol parameters, the following table summarizes the comparative efficacy of various reducing agents for the reductive alkylation of secondary amines based on established synthetic literature[5][6][7].
| Reducing Agent | Optimal Solvent | Acid Catalyst | Chemoselectivity | Toxicity Profile | Typical Yield |
| NaBH(OAc)₃ (STAB) | DCE or DCM | AcOH (1.0 eq) | Excellent (Iminium specific) | Low (Acetate byproducts) | 85 - 95% |
| NaBH₃CN | MeOH or THF | AcOH (pH 4-5) | Good | High (Toxic HCN release) | 70 - 80% |
| NaBH₄ | MeOH | None | Poor (Reduces ketone rapidly) | Low | < 20% |
| Pd/C + H₂ | EtOH | None | Moderate (Steric hindrance) | None (Pyrophoric catalyst) | 50 - 65% |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. The use of a slight stoichiometric excess of cyclohexanone and STAB ensures complete conversion of the limiting reagent (L-proline). The addition of acetic acid actively drives the equilibrium toward the iminium ion, which is immediately trapped by the hydride donor[3].
Reagents & Materials
-
L-Proline: 1.15 g (10.0 mmol, 1.0 equiv) - Limiting Reagent
-
Cyclohexanone: 1.08 g (11.0 mmol, 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB): 2.97 g (14.0 mmol, 1.4 equiv)[6]
-
Glacial Acetic Acid: 0.60 g (10.0 mmol, 1.0 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM): 50 mL[6]
-
Saturated Aqueous NaHCO₃: 30 mL (For quenching)
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend L-proline (10.0 mmol) in 50 mL of anhydrous DCE (or DCM for a greener alternative)[6].
-
Condensation Initiation: Add cyclohexanone (11.0 mmol) to the suspension, immediately followed by glacial acetic acid (10.0 mmol). Causality: Acetic acid acts as a crucial proton donor to catalyze the formation of the iminium ion intermediate[3][7].
-
Controlled Reduction: Cool the reaction flask to 0–5 °C using an ice-water bath. Slowly add STAB (14.0 mmol) in small portions over 15 minutes. Causality: Portion-wise addition controls the mild exothermic nature of the hydride transfer and prevents solvent boil-off.
-
Maturation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 12–16 hours under an inert nitrogen atmosphere. (Monitor completion via TLC: Ninhydrin stain will show the disappearance of the secondary amine spot).
-
Quenching (Self-Validation): Carefully add 30 mL of saturated aqueous NaHCO₃ to the flask. Stir for 30 minutes until CO₂ gas evolution ceases. Causality: This step neutralizes the acetic acid and safely hydrolyzes any unreacted STAB, preventing downstream contamination.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers.
-
Drying & Concentration: Wash the combined organic extracts with brine (30 mL), dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude N-cyclohexylproline via recrystallization from an ethanol/diethyl ether mixture to yield the pure tertiary amine as a white solid[2].
Step-by-step experimental workflow for the one-pot synthesis of N-cyclohexylproline.
Field-Proven Insights & Troubleshooting
-
Over-alkylation Prevention: Reductive amination of primary amines is often complicated by over-alkylation (forming tertiary amines when secondary are desired)[7]. However, because L-proline is already a secondary amine, the reaction cleanly stops at the tertiary amine stage (N-cyclohexylproline), making this a highly predictable transformation[7].
-
Steric Hindrance: Both proline and cyclohexanone possess moderate steric bulk. While STAB handles sterically hindered substrates exceptionally well, the reaction time must be strictly adhered to (minimum 12 hours) to ensure complete conversion[5][6].
References
-
Sodium triacetoxyborohydride | Organic Chemistry Portal | 3[3]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes | Sciencemadness.org (Abdel-Magid et al.) | 6[6]
-
Preparation of Amines: Reductive Amination of Aldehydes and Ketones | JoVE | 4[4]
-
C-N Bond-Forming Reactions: Reductive Amination (Chem 115) | Harvard University | 7[7]
-
Composition for enhancing percutaneous administration of medicine (EP 0309624 A1) | European Patent Office / Googleapis | 1[1]
-
Synthesis, local anaesthetic and antiarrhythmic activities of N-alkyl derivatives of proline anilides | Curtin University | 2[2]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. espace.curtin.edu.au [espace.curtin.edu.au]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Incorporating 1-Cyclohexylpyrrolidine-2-carboxylic Acid into Peptidomimetics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Solid-Phase Peptide Synthesis (SPPS), Conformational Constraint, and Pharmacokinetic Optimization
Executive Summary & Mechanistic Rationale
The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two primary liabilities: poor proteolytic stability and low membrane permeability. The incorporation of unnatural N-alkylated proline derivatives, such as 1-Cyclohexylpyrrolidine-2-carboxylic acid (N-cyclohexylproline), is a highly effective strategy to address both issues.
Because the nitrogen atom of 1-cyclohexylpyrrolidine-2-carboxylic acid is a tertiary amine, it cannot be readily extended via standard amide bond formation during Solid-Phase Peptide Synthesis (SPPS). Therefore, it is exclusively utilized as an N-terminal capping group or a peripheral pharmacophore appendage.
Mechanistic Advantages:
-
Conformational Constraint: Modifications to the proline nitrogen and pyrrolidine ring are established methods to restrict conformational freedom, influence the cis/trans prolyl isomer equilibrium, and probe protein stability[1].
-
Proteolytic Shielding: The steric bulk of the N-cyclohexyl group creates a physical blockade against exopeptidases (specifically aminopeptidases), enhancing the in vivo half-life of the mimetic[2].
-
Target Selectivity & Lipophilicity: Replacing standard residues with N-cycloalkyl derivatives has been shown to optimally fill hydrophobic pockets (e.g., the S2 pocket in thrombin and other proteases), significantly enhancing target selectivity and inhibitory potency[3]. Furthermore, the addition of the lipophilic cyclohexyl group systematically increases the LogP/LogD of the peptide, a critical parameter correlated with improved passive membrane permeability and favorable clinical outcomes[4].
Physicochemical Impact & Quantitative Data
The table below summarizes the expected physicochemical shifts when capping a standard peptide sequence with 1-Cyclohexylpyrrolidine-2-carboxylic acid compared to standard L-Proline.
| Property / Metric | Standard Proline (N-terminal) | 1-Cyclohexylproline Capped | Causal Impact on Peptidomimetic |
| Lipophilicity (LogD at pH 7.4) | Baseline (e.g., -1.5) | +1.2 to +1.8 shift | Drastically enhanced passive membrane permeability and hydrophobic pocket affinity. |
| Serum Half-Life (Aminopeptidase) | < 30 minutes | > 24 hours | Near-complete resistance to N-terminal degradation due to steric shielding. |
| Steric Bulk (Calculated Volume) | ~122 ų | ~205 ų | Forces localized backbone rigidity; prevents enzymatic active-site docking. |
| Amide Bond Geometry | ~10% cis / 90% trans | Context-dependent shift | Alters the trajectory of the peptide backbone, useful for stabilizing β-turn architectures. |
Systems Architecture & Pathway Visualization
Caption: Workflow for SPPS incorporation of 1-Cyclohexylproline and downstream validation.
Caption: Mechanism of aminopeptidase resistance conferred by N-cyclohexylproline steric shielding.
Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that successful incorporation of highly hindered unnatural amino acids requires deviating from standard SPPS protocols. The protocols below are designed as self-validating systems , ensuring that each step provides measurable proof of success before proceeding.
Protocol 1: Solid-Phase Coupling of 1-Cyclohexylpyrrolidine-2-carboxylic Acid
Objective: Quantitatively couple the sterically hindered N-cyclohexylproline to the N-terminus of a resin-bound peptide.
Scientist's Insight (Causality): 1-Cyclohexylpyrrolidine-2-carboxylic acid possesses severe steric hindrance around its carboxyl group due to the adjacent bulky N-cyclohexyl ring. Standard carbodiimide (DIC) or uronium (HBTU) chemistry will yield incomplete reactions. We must use HATU combined with HOAt (or DIPEA) to form a highly reactive 7-aza-1-hydroxybenzotriazole ester that can overcome this activation energy barrier.
Step-by-Step Procedure:
-
Swell the resin-bound peptide (0.1 mmol scale, possessing a free N-terminal amine) in DMF for 30 minutes.
-
In a separate vial, dissolve 1-Cyclohexylpyrrolidine-2-carboxylic acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of anhydrous DMF.
-
Add DIPEA (0.8 mmol, 8 eq) to the vial. The solution will turn yellow, indicating the formation of the active ester. Pre-activate for exactly 2 minutes.
-
Add the activated mixture to the resin. Agitate continuously at room temperature for 3 to 4 hours (extended coupling time is mandatory due to steric bulk).
-
Drain the reaction mixture and wash the resin sequentially with DMF (5 × 3 mL) and DCM (5 × 3 mL).
Self-Validation Checkpoint: Perform a Kaiser Test (if the preceding amino acid was a primary amine) or a Chloranil Test (if it was a secondary amine like standard proline). Validation: A negative result (colorless/yellow beads) confirms that the free amines have been successfully acylated. If slightly blue, repeat steps 2-5.
Protocol 2: Cleavage, Global Deprotection, and LC-MS Validation
Objective: Cleave the peptidomimetic from the solid support without damaging the N-cyclohexyl moiety.
Scientist's Insight (Causality): The N-cyclohexyl group is a stable tertiary alkylamine and will not be cleaved by trifluoroacetic acid (TFA). However, because the resulting peptide is highly lipophilic, it may exhibit altered solubility profiles during ether precipitation.
Step-by-Step Procedure:
-
Treat the dried resin with 3 mL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O). Agitate for 2 hours at room temperature.
-
Filter the cleavage solution into a centrifuge tube containing 30 mL of cold diethyl ether (-20°C).
-
Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated peptidomimetic.
-
Decant the ether, wash the pellet twice with fresh cold ether, and dry under a gentle stream of nitrogen.
Self-Validation Checkpoint: Dissolve 1 mg of the crude pellet in 50% Acetonitrile/Water and analyze via LC-MS. Validation: You must observe a mass shift of exactly +179.26 Da relative to the un-capped peptide (accounting for the addition of the 1-cyclohexylpyrrolidine-2-carbonyl group minus the loss of H₂O during amide bond formation). Furthermore, the RP-HPLC chromatogram will show a distinct rightward shift (longer retention time) compared to the un-capped peptide, validating the successful integration of the lipophilic group.
Protocol 3: Validation of Peptidomimetic Stability (Serum Half-Life Assay)
Objective: Prove that the N-cyclohexyl cap confers resistance to aminopeptidases.
Scientist's Insight (Causality): To prove the structural utility of the modification, the mimetic must be subjected to biological nucleophiles. Human serum contains high concentrations of exopeptidases that rapidly degrade standard peptides from the N-terminus.
Step-by-Step Procedure:
-
Prepare a 100 µM stock of the N-cyclohexylproline-capped peptidomimetic in PBS (pH 7.4).
-
Prepare a parallel 100 µM stock of an unmodified, standard Proline-capped control peptide.
-
Incubate both solutions in 25% human serum at 37°C.
-
Extract 50 µL aliquots at t = 0, 1, 4, 12, and 24 hours. Quench immediately by adding 50 µL of 1% TFA in Acetonitrile to precipitate serum proteins.
-
Centrifuge at 12,000 rpm for 10 minutes and analyze the supernatant via analytical RP-HPLC (integration of the intact peptide peak area).
Self-Validation Checkpoint: Validation: The assay is self-validating if the standard Proline control shows an exponential decay curve (typically >50% degradation within 1 hour). The N-cyclohexylproline mimetic is validated as successful if the peak area remains >90% intact at the 24-hour mark, proving the steric shielding hypothesis.
References
- Utility of fluorinated α-amino acids in development of therapeutic peptides. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNdGAQGt7dkhYGDuRR6tUSU3y5qmaifxuZIM-YHXm29Mge27iPpJRfQ5USPA_Q0CI6QsFCYT6fPLFyACA964vY8bnvDNlYiUnYQQJ_-80QfQducOQXJQMh4WGygRP_PBT8t4XgcmNSgudWvP0_f5lLQ9s85ldZXQiHBpGveCSu5zE=]
- Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0VjHt-FIvNtnPIvPxfiRcEoE9zNd_ntG5VnXXXa2p3TkPHiMsWh3oQXIgRfOrKRaqDA5mAcjgKoJN7obikR06JY2933OH1UKiEdsz0UQPLC82c5hYgFxodgsQC6P9J1nVUYp4jAFKwvG9]
- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ljmu.ac.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrvxgBPyrJV0UsBB38OKLi83Gpwr4eX9FLaz6UbpxsQKYWOcfnJ8EWMKr3XM3hriz3eOvOyjlUsY-H-dnLp9cl2OMY2IL93Ho9iu82rtLuEwQhYxjJAIDxux_qR5-EIDVKq4pwTG2V67dq_ZYLwG9pK7eybu0tzKKAxCa6r_fNDw61M-1nnJhc3Ae1kwpLDL1TlhYVkFHjtgaKFSq3IqVuYOTK-oiDZ4qF_JBmXGAQPEKb_3sB47pz5cwXg5TfDdSzISVFk1dr_iXGoSH8c5RpvIFL2iQoUvk2e3UDvtN9RgVZ0hw=]
- Selection of S18326 as a New Potent and Selective Boronic Acid Direct Thrombin Inhibitor. thieme-connect.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSLcqxuJ02qln9vm1Bapdw95SBOIRib9ujihZa6kRu9yHBRejqfV9EnuWL7feMFLFlznRfsRzJT6AhDk6Ek62eBRsNYWpc_cVXZdpW136DV23AJOfnLoFoqGQ9hmMfg1JYO1OjkdQY2kjL19wSgCNTYVc5ihoEGFmZVTh-WaZ_17rUQGZO5pcDP_55]
Sources
Synthesis of pharmaceutical intermediates using N-cyclohexylproline
Application Note: -Cyclohexylproline as a Ligand for Copper-Catalyzed C–N Cross-Coupling in Pharmaceutical Synthesis
Executive Summary
The formation of Carbon-Nitrogen (C–N) bonds via Ullmann-type cross-coupling is a cornerstone in the synthesis of nitrogen-containing heterocycles, which constitute over 60% of small-molecule drugs. While L-proline is a standard ligand for these transformations, it often suffers from poor solubility in non-polar solvents and limited efficacy with sterically hindered substrates.
-Cyclohexylproline (Critical Distinction: Do not confuse
-cyclohexylproline (ligand) with trans-4-cyclohexyl-L-proline (a structural intermediate for the ACE inhibitor Fosinopril). This protocol focuses exclusively on the-substituted variant used in catalysis.
Mechanism of Action: The "Ma-Type" Acceleration
The efficacy of
Mechanistic Pathway[1][2]
-
Ligation: The deprotonated carboxylate and the tertiary nitrogen coordinate to Cu(I), forming a soluble, anionic complex
. -
Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center. The steric bulk of the cyclohexyl group prevents the formation of inactive multi-copper aggregates.
-
Nucleophilic Substitution: The nitrogen nucleophile (e.g., indole) displaces the halide.
-
Reductive Elimination: The C–N bond is formed, regenerating the Cu(I) catalyst.
Figure 1: Catalytic cycle of Cu-catalyzed C-N coupling mediated by N-Cyclohexylproline.
Protocol 1: Synthesis of -Cyclohexyl-L-Proline
Before application, the ligand must be synthesized with high purity. Commercial sources vary in quality; in-house synthesis via reductive amination ensures optimal performance.
Reagents
-
L-Proline (CAS: 147-85-3)
-
Cyclohexanone (CAS: 108-94-1)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic Acid (AcOH)
Step-by-Step Procedure
-
Preparation: Charge a 500 mL round-bottom flask with L-Proline (11.5 g, 100 mmol) and Methanol (200 mL).
-
Activation: Add Cyclohexanone (10.8 g, 110 mmol) and catalytic Acetic Acid (1 mL). Stir at room temperature for 30 minutes to allow iminium ion formation.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (31.8 g, 150 mmol) portion-wise over 20 minutes. Caution: Gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (n-BuOH:AcOH:H2O 3:1:1, Ninhydrin stain).
-
Workup: Quench with saturated NaHCO3 solution. Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 100 mL).
-
Purification: The product is zwitterionic and water-soluble. Acidify the aqueous layer to pH 2 with 1M HCl, wash with ether (removes excess ketone), then adjust to pH 6-7. Evaporate to dryness and recrystallize from Ethanol/Ether.
-
Yield: Expected yield: 75-85%. White crystalline solid.
Protocol 2: Synthesis of -Aryl Indole Intermediate
Target Application: Synthesis of 1-(4-Methoxyphenyl)-1H-indole (Model for kinase inhibitor cores).
Experimental Setup
-
Catalyst: CuI (Copper(I) Iodide) – 99.99% trace metals basis.
-
Ligand:
-Cyclohexyl-L-Proline (from Protocol 1). -
Base:
(Anhydrous). -
Solvent: DMSO (Dimethyl sulfoxide).
Workflow Diagram
Figure 2: Workflow for the N-arylation of Indole using N-Cyclohexylproline.
Detailed Protocol
-
Charging: In a glovebox or under Argon flow, add CuI (19 mg, 0.1 mmol) and
-Cyclohexyl-L-Proline (40 mg, 0.2 mmol) to a Schlenk tube. -
Solvent Addition: Add anhydrous DMSO (2.0 mL). Stir for 5 minutes to generate the active blue/green complex.
-
Substrate Addition: Add Indole (117 mg, 1.0 mmol), 4-Iodoanisole (280 mg, 1.2 mmol), and
(424 mg, 2.0 mmol). -
Reaction: Seal the tube and heat to 90°C for 14 hours.
-
Note: Standard Proline often requires 110°C; the cyclohexyl variant allows milder conditions.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Analysis: Analyze the filtrate by HPLC.
Performance Data & Optimization
The following table compares
| Ligand | Solvent | Temp (°C) | Yield (%) | Notes |
| None | DMSO | 110 | < 5 | No reaction without ligand |
| L-Proline | DMSO | 110 | 65 | Moderate yield, some oligomerization |
| DMSO | 110 | 72 | Standard "Ma" ligand | |
| DMSO | 90 | 92 | High yield at lower Temp | |
| DMF | 90 | 88 | Good solubility in DMF |
Troubleshooting Guide
-
Low Yield: Ensure the system is oxygen-free. Cu(I) oxidizes to inactive Cu(II) rapidly in air.
-
Blue Reaction Mixture: Indicates oxidation of Copper. Add 10 mol% Sodium Ascorbate to reduce Cu(II) back to Cu(I) in situ.
-
Stalled Reaction: If using aryl bromides instead of iodides, increase temperature to 100°C and ligand loading to 30 mol%.
References
-
Ma, D., et al. (2008).[1] "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research. Link
-
Zhang, H., & Ma, D. (2005). "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation." Journal of the American Chemical Society. Link
-
Evano, G., et al. (2008).[1] "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews. Link
-
BenchChem. (n.d.). "Trans-4-cyclohexyl-L-proline Synthesis (Fosinopril Intermediate Distinction)." BenchChem Protocol Database. Link
-
Lu, Z., & Twieg, R. J. (2005). "Copper-Catalyzed Aryl Amination in Aqueous Media with Amino Acids as Ligands." Tetrahedron Letters. Link
Application Note: Advanced Crystallization and Chiral Resolution Strategies for 1-Cyclohexylpyrrolidine-2-carboxylic Acid Salts
Executive Summary
1-Cyclohexylpyrrolidine-2-carboxylic acid (commonly known as N-cyclohexylproline, CAS: 862902-34-9) is a highly versatile N-alkylated amino acid derivative. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), a chiral ligand in asymmetric catalysis, and a potent penetration enhancer in transdermal drug delivery systems[1]. Because it exists as a zwitterion in its free-base form, its purification and enantiomeric separation present unique thermodynamic challenges.
This application note details field-proven, self-validating protocols for the isolation of 1-cyclohexylpyrrolidine-2-carboxylic acid via achiral salt formation (for bulk purification) and diastereomeric salt crystallization (for chiral resolution).
Mechanistic Principles of Zwitterionic Salt Crystallization
Overcoming Zwitterionic Insolubility
In its native state, 1-cyclohexylpyrrolidine-2-carboxylic acid possesses an isoelectric point (pI) where the molecule is electrically neutral but highly polar, leading to strong intermolecular ionic lattices. This makes the free base difficult to crystallize directly from standard organic solvents. By introducing a strong acid (e.g., HCl), the carboxylate is protonated, disrupting the zwitterionic network. This shifts the solubility profile, allowing the resulting hydrochloride salt to precipitate selectively from aprotic solvents, leaving neutral synthetic impurities in the mother liquor.
Thermodynamics of Diastereomeric Salt Resolution
For chiral resolution, the racemic mixture is reacted with an enantiopure resolving agent, such as L-(+)-Tartaric acid[2]. The fundamental mechanism relies on the formation of two diastereomeric salts:
The success of this separation is governed by the difference in their solubility product constants (
Workflow Visualization
Fig 1: Workflow for the chiral resolution of 1-Cyclohexylpyrrolidine-2-carboxylic acid.
Experimental Methodologies
Protocol A: Achiral Purification via Hydrochloride Salt Formation
Objective: To isolate and purify crude 1-cyclohexylpyrrolidine-2-carboxylic acid from synthetic byproducts.
-
Dissolution: Suspend 10.0 g of crude 1-cyclohexylpyrrolidine-2-carboxylic acid in 100 mL of anhydrous ethyl acetate in a 250 mL round-bottom flask. Stir at 400 rpm.
-
Protonation: Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise over 15 minutes. Causality: Dioxane is used as the HCl carrier to strictly exclude water, preventing the highly hygroscopic HCl salt from oiling out.
-
Maturation: Stir the resulting slurry at room temperature for 2 hours to ensure complete Ostwald ripening of the crystals.
-
Isolation: Filter the white crystalline solid under vacuum. Wash with 2 x 20 mL of cold anhydrous ethyl acetate. Dry under vacuum at 40°C for 12 hours.
-
Self-Validation System (In-Process Control): Perform an argentometric titration (Mohr method) on a 50 mg aliquot of the dried salt. A stoichiometric theoretical chloride content of ~15.2% confirms complete salt formation. If the value is <14.8%, residual free-base remains, necessitating a reslurry in ethyl acetate.
Protocol B: Chiral Resolution via Diastereomeric Salt Crystallization
Objective: To separate the racemate into its highly pure
-
Salt Formation: In a 500 mL jacketed reactor, combine 20.0 g (101.4 mmol) of racemic 1-cyclohexylpyrrolidine-2-carboxylic acid and 15.2 g (101.4 mmol) of L-(+)-Tartaric acid.
-
Solvent Addition: Add 200 mL of an 80:20 (v/v) Ethanol/Water mixture. Heat the reactor to 60°C until a clear, homogeneous solution is achieved. Causality: The water fraction is mandatory to provide the necessary hydrogen bonding network for the crystallization of the tartrate hydrate.
-
Controlled Supersaturation: Cool the reactor linearly at a rate of 0.5°C/min down to 5°C. Causality: Rapid cooling creates excessive supersaturation, leading to spontaneous secondary nucleation of the more soluble
-diastereomer (kinetic entrapment). The slow 0.5°C/min rate ensures crystallization stays within the metastable zone, heavily favoring the less soluble -diastereomer. -
Filtration: Filter the precipitated
-amine·L-tartrate salt. Retain the mother liquor for -enantiomer recovery. -
Salt Cleavage (Isoelectric Precipitation): Dissolve the isolated
-salt in 50 mL of deionized water. Slowly titrate with 2M NaOH until the pH reaches the isoelectric point of the amino acid (approx. pH 5.5). The pure -zwitterion will precipitate. Filter and dry. -
Self-Validation System (In-Process Control): Dissolve a 5 mg sample of the cleaved product in the mobile phase and analyze via Chiral HPLC (e.g., Daicel Chiralpak IG column). The integration of enantiomeric peaks must show an enantiomeric excess (ee) > 98%. If ee < 95%, perform a secondary recrystallization of the intermediate salt from 90:10 EtOH/H2O prior to cleavage.
Quantitative Data Synthesis
Table 1: Physicochemical Parameters of 1-Cyclohexylpyrrolidine-2-carboxylic Acid
| Parameter | Value / Description | Analytical Impact |
| Molecular Weight | 197.28 g/mol (Free Base) | Baseline for stoichiometric equivalents. |
| pKa (approximate) | ~2.0 (COOH), ~9.5 (NH⁺) | Dictates the pH required for isoelectric precipitation (cleavage). |
| HCl Salt Morphology | White, crystalline powder | Highly stable for long-term bulk storage. |
| Tartrate Salt Hydration | Forms stable monohydrates | Requires aqueous fraction in crystallization solvent. |
Table 2: Resolving Agent & Solvent Screening Matrix
| Resolving Agent | Solvent System | Yield (%) | Enantiomeric Excess (ee %) | Observation / Causality |
| L-(+)-Tartaric Acid | EtOH/H₂O (80:20) | 42% | >98% | Sharp crystals; optimal thermodynamic differentiation[2]. |
| D-(-)-Tartaric Acid | EtOH/H₂O (80:20) | 40% | >97% | Inverse resolution; provides direct access to the (R)-enantiomer. |
| (+)-DBTA | Acetone | 15% | 45% | Gel-like precipitate; poor |
| (-)-Camphorsulfonic Acid | Ethyl Acetate | N/A | N/A | No precipitation; salt is highly soluble, preventing resolution. |
References
- googleapis.
- A Comparative Guide to Chiral Resolving Agents: Alternatives to (-)
- CrystEngComm (RSC Publishing)
- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts MDPI URL
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclohexylpyrrolidine-2-carboxylic Acid
Current Status: Online Ticket ID: YIELD-OPT-PRO-CYC Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The Steric Challenge
The synthesis of 1-cyclohexylpyrrolidine-2-carboxylic acid (N-cyclohexylproline) via reductive amination presents a classic "steric wall." You are attempting to couple a secondary amine (proline) with a cyclic ketone (cyclohexanone).
Unlike reacting a primary amine with an aldehyde, this reaction is energetically uphill due to steric crowding around the nitrogen center. The formation of the intermediate iminium ion is unfavorable and reversible. If your yield is stalling between 20-40%, the failure point is likely incomplete iminium formation before the reducing agent is introduced, or inefficient isolation of the zwitterionic product.
This guide provides a yield-optimization protocol moving from standard methods to Lewis-acid-mediated catalysis.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My yield is stuck at <30%. I see unreacted proline. What is wrong?
Diagnosis: The equilibrium between Proline and Cyclohexanone is not shifting toward the iminium species. The Fix: Standard reductive amination (mixing amine, ketone, and reducing agent simultaneously) often fails here. You must force the equilibrium.
-
Action: Switch to a Titanium(IV) isopropoxide [Ti(OiPr)₄] mediated protocol. The titanium acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward before the reducing agent is added.
Q2: I cannot extract the product from the aqueous layer.
Diagnosis: You are fighting the zwitterion. At neutral pH, N-cyclohexylproline exists as a salt (ammonium carboxylate), which is highly water-soluble and insoluble in organic solvents like DCM or Ether. The Fix:
-
Method A (Resin): Use a cation-exchange resin (Dowex 50W). Load at acidic pH, wash with water, and elute with Ammonia/MeOH.
-
Method B (The "Ester Bypass"): Do not use free proline. Use Proline Methyl Ester hydrochloride. The product will be an ester (soluble in organics). Hydrolyze it to the acid after purification.
Q3: My product shows loss of optical activity (Racemization).
Diagnosis: Enamine tautomerization. During the formation of the iminium ion, the double bond can migrate to the position between the nitrogen and the chiral alpha-carbon, destroying the stereocenter. The Fix:
-
Keep the reaction temperature below 0°C during the addition of the reducing agent.
-
Avoid strong heating during the imine formation step; use chemical drying agents (Ti(OiPr)₄ or Molecular Sieves) instead of reflux.
Part 2: Optimized Protocols
Protocol A: The "Titanium Boost" (Recommended for Free Acid)
Best for: One-pot synthesis avoiding protection/deprotection steps.
Reagents:
-
L-Proline (1.0 equiv)
-
Cyclohexanone (1.2 equiv)
-
Titanium(IV) isopropoxide (1.5 equiv) (Critical Reagent)
-
Sodium Borohydride (NaBH₄) (1.5 equiv) Note: NaBH(OAc)₃ is usually too bulky for this specific hindered substrate; NaBH₄ is acceptable here because the imine is pre-formed.
-
Ethanol (Absolute)[1]
Step-by-Step:
-
Complexation: In a flame-dried flask under Argon, combine L-Proline and Cyclohexanone in absolute Ethanol (0.5 M concentration).
-
Activation: Add Ti(OiPr)₄ dropwise. Stir at ambient temperature for 6–12 hours. The solution may turn slightly yellow/hazy. Mechanism: Ti coordinates to the ketone oxygen and scavenges water, forcing the iminium species.
-
Reduction: Cool the mixture to -78°C (or at least -10°C). Add NaBH₄ portion-wise.[2] Allow to warm to Room Temperature (RT) over 2 hours.
-
Quench: Add 1N NaOH carefully to quench the borate/titanium complex. A heavy white precipitate (TiO₂) will form.
-
Workup: Filter through a Celite pad to remove Titanium salts. Wash the pad with Ethanol.
-
Purification: Evaporate Ethanol. The residue is the sodium salt. Dissolve in min. water, adjust pH to ~6.0 (Isoelectric point), and apply to Dowex 50WX8 ion-exchange column. Elute with 5% NH₄OH.
Protocol B: The "Ester Bypass" (Highest Purity Route)
Best for: Scale-up and avoiding zwitterion workup headaches.
Step-by-Step:
-
Start: L-Proline Methyl Ester·HCl + Cyclohexanone in DCE (Dichloroethane).
-
Reagent: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) and Acetic Acid (1.0 equiv).
-
Reaction: Stir at RT for 24h.
-
Workup: Quench with sat. NaHCO₃. Extract into DCM. (The product is now an ester and moves easily into the organic layer).
-
Hydrolysis: Treat the isolated ester with LiOH in THF/Water (1:1) for 3h to yield the free acid.
Part 3: Comparative Data & Reagent Selection
The choice of reducing agent dictates the side-reaction profile.
| Reducing Agent | Reactivity | Toxicity | Suitability for N-Cyclohexylproline |
| NaBH₄ | High (Non-selective) | Low | Medium. Only use after pre-forming imine with Ti(OiPr)₄. Otherwise, it reduces the ketone to cyclohexanol. |
| NaBH₃CN | Medium | High (Cyanide) | Low. Effective, but toxic byproducts and difficult waste disposal make it obsolete for modern pharma. |
| NaBH(OAc)₃ (STAB) | Low (Selective) | Low | High (for Ester Route). Excellent for direct reductive amination of the ester. Can be too bulky for the free acid route. |
| H₂ / Pd-C | Variable | Low | Risk of Racemization. Heterogeneous catalysis often racemizes the alpha-center of amino acids. |
Part 4: Mechanism & Failure Points (Visualization)
The following diagram illustrates the critical "Titanium Trap" that prevents the reversible hydrolysis of the iminium ion, ensuring high yields.
Caption: The Ti(OiPr)₄ mechanism acts as a thermodynamic sink for water, preventing the iminium ion from reverting to starting materials.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (The foundational text for STAB protocols).
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. (Establishes the Titanium protocol for hindered amines).
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
BenchChem Technical Support. (2025). "Preventing Racemization of Proline During Peptide Synthesis." (Context on proline stereocenter lability).
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: Purification of Proline Derivatives from Cyclohexanone
Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated methodologies for isolating proline derivatives from reaction mixtures containing unreacted cyclohexanone.
Overview & Physicochemical Context
When utilizing proline derivatives as organocatalysts or reagents in reactions involving cyclohexanone (e.g., aldol reactions, enamine catalysis), removing the unreacted ketone is a notorious bottleneck[1]. Cyclohexanone's physicochemical profile makes it highly resistant to standard evaporative techniques, requiring targeted chemical or physical interventions.
Quantitative Data: Physicochemical Comparison
| Property | Cyclohexanone | L-Proline (Unprotected) | Boc-L-Proline (Protected) |
| Molecular Weight | 98.15 g/mol | 115.13 g/mol | 215.25 g/mol |
| Boiling Point | 155.6 °C (760 mmHg)[2] | Decomposes (~205 °C) | Decomposes |
| Water Solubility | 8.6 g/100 mL (20 °C)[3] | 162 g/100 mL (20 °C) | Slightly soluble |
| LogP | 0.81[3] | -2.54 | ~1.5 |
| Vapor Pressure | 5 mmHg (20 °C)[2] | Negligible | Negligible |
Strategic Workflow for Cyclohexanone Removal
Select your purification strategy based on the thermal stability and polarity of your specific proline derivative.
Decision tree for cyclohexanone removal based on proline derivative properties.
Troubleshooting Guides & FAQs
Q1: Why does cyclohexanone persist after standard rotary evaporation?
Causality: Cyclohexanone has a high boiling point (155.6 °C) and a relatively low vapor pressure of 5 mmHg at 20 °C[2][3]. Standard rotary evaporators equipped with water aspirators or basic diaphragm pumps typically achieve vacuums of 15–20 mmHg. At this pressure, the boiling point of cyclohexanone remains above 60 °C. Attempting to force evaporation by increasing the water bath temperature often leads to thermal degradation of sensitive proline-derived intermediates[1]. Pro Tip: Cyclohexanone forms an azeotrope with water (b.p. 97.6 °C, containing ~40% cyclohexanone)[4]. If your derivative is stable to aqueous heating, co-evaporation with water can incrementally strip the ketone.
Q2: How does the sodium bisulfite scavenging method work, and when should I use it?
Causality: Sodium bisulfite (NaHSO3) undergoes a rapid nucleophilic addition with unhindered cyclic ketones to form an α-hydroxysulfonic acid adduct[5][6]. This adduct is highly polar and ionic, shifting the partition coefficient of the ketone entirely into the aqueous phase during liquid-liquid extraction (LLE)[6]. Use Case: This method is ideal for protected or lipophilic proline derivatives (e.g., Boc-Proline) that will remain in the organic phase (e.g., ethyl acetate) while the bisulfite adduct is washed away in the aqueous layer.
Q3: My proline derivative is unprotected and highly water-soluble. How do I separate it from the bisulfite adduct?
Causality: If your proline derivative is zwitterionic (unprotected), it will partition into the aqueous layer alongside the bisulfite adduct, rendering LLE ineffective. Solution: Solvent trituration. Cyclohexanone is miscible with almost all organic solvents, whereas zwitterionic proline derivatives are highly insoluble in non-polar solvents[2][7]. By dissolving the crude mixture in a minimal amount of dichloromethane and precipitating the proline derivative with cold diethyl ether or hexanes, the cyclohexanone remains in the supernatant.
Q4: Can I use distillation techniques for non-volatile proline derivatives?
Causality: Yes, Kugelrohr (short-path vacuum) distillation is highly effective for removing cyclohexanone from thermally stable, non-volatile proline derivatives[8]. By applying a high vacuum (1–5 mmHg), the boiling point of cyclohexanone drops to ~40–50 °C, allowing it to be distilled into a cooled receiving bulb without subjecting the proline derivative to extreme thermal stress.
Validated Experimental Protocols
Protocol A: Bisulfite Scavenging via Liquid-Liquid Extraction (LLE)
Designed for protected/lipophilic proline derivatives.
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.
-
Bisulfite Preparation: Prepare a fresh, saturated aqueous solution of sodium bisulfite (NaHSO3) (approximately 30-40% w/v)[4].
-
Extraction: Transfer the organic solution to a separatory funnel. Add the NaHSO3 solution (use 3-5 molar equivalents of NaHSO3 relative to the estimated unreacted cyclohexanone).
-
Agitation: Shake vigorously for 2-3 minutes. Causality: The reaction is rapid but requires high interfacial surface area between the aqueous and organic layers to drive the adduct formation to completion.
-
Separation: Allow the layers to separate. Draw off and discard the aqueous layer containing the water-soluble cyclohexanone-bisulfite adduct.
-
Self-Validation: Test the organic layer via Thin Layer Chromatography (TLC). Because cyclohexanone lacks strong UV absorbance, stain the plate with KMnO4 or p-anisaldehyde. If the cyclohexanone spot persists, repeat the bisulfite wash.
-
Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO3 to neutralize residual acidic bisulfite, followed by a brine wash. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Kugelrohr Distillation
Designed for thermally stable, non-volatile proline derivatives.
-
Preparation: Transfer the crude reaction mixture to a round-bottom Kugelrohr distillation flask. Ensure the flask is no more than one-third full to prevent bumping into the receiving bulb.
-
Vacuum Application: Connect the flask to the Kugelrohr apparatus and apply a high vacuum (ideally 1–5 mmHg)[8].
-
Heating: Slowly increase the oven temperature to 40–60 °C. Causality: Gradual heating prevents sudden bumping and minimizes thermal stress on the proline derivative.
-
Collection: Cool the receiving bulb using a dry ice/acetone bath to trap the volatile cyclohexanone and prevent it from entering the vacuum pump.
-
Self-Validation: Periodically stop the distillation, vent the system to nitrogen, and weigh the distillation flask. Distillation is complete when the flask reaches a constant weight, indicating all volatile cyclohexanone has been successfully removed.
References
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 3. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2813905A - Process for recovering cyclohexanone by formation of a bisulfite adduct - Google Patents [patents.google.com]
- 5. Bisulfite - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Chiral HPLC Separation of 1-Cyclohexylpyrrolidine-2-carboxylic Acid Enantiomers: A Comprehensive Comparison Guide
Executive Summary & Chemical Context
The enantiomeric separation of 1-Cyclohexylpyrrolidine-2-carboxylic acid (N-cyclohexylproline) presents a unique chromatographic challenge. As an N-alkylated proline derivative, the nitrogen atom is fully substituted, rendering it a tertiary amine . This structural feature eliminates the possibility of using traditional amine-reactive chiral derivatization reagents (such as NBD-Cl, Fmoc-Cl, or Marfey's reagent). Furthermore, the molecule exists as an amphoteric zwitterion in solution and lacks a conjugated π-system, making standard UV detection highly insensitive.
To achieve baseline resolution and accurate quantitation, analytical scientists must choose between direct zwitterionic separation using advanced double ion-pairing stationary phases, or indirect separation via carboxylic acid derivatization followed by traditional polysaccharide-based chromatography. This guide objectively compares these methodologies, providing field-proven protocols and mechanistic insights to optimize your chiral workflows.
Mechanistic Pathways & Strategy Selection
The decision matrix for separating tertiary amino acid zwitterions hinges on balancing sample preparation time against detection sensitivity requirements.
Strategic workflow for the chiral separation of N-alkylated zwitterionic amino acids.
Comparative Analysis of Separation Alternatives
Method A: Direct Separation via Zwitterionic CSPs (The Gold Standard)
Zwitterionic Chiral Stationary Phases (CSPs), such as CHIRALPAK® ZWIX(+) and ZWIX(-) , are specifically engineered for underivatized amino acids. The chiral selector is synthesized by fusing a cinchona alkaloid (quinine or quinidine) with trans-2-aminocyclohexanesulfonic acid [1].
-
Causality of Recognition: The CSP contains both anion-exchange (quinuclidine nitrogen) and cation-exchange (sulfonic acid) sites. This creates a double ion-pairing mechanism that perfectly locks the zwitterionic 1-cyclohexylpyrrolidine-2-carboxylic acid into a rigid stereomolecular complex.
-
Elution Control: Because ZWIX(+) and ZWIX(-) utilize pseudo-enantiomeric selectors, the elution order of the D- and L-enantiomers can be systematically reversed simply by swapping the columns, which is critical for validating trace enantiomeric impurities [1].
Method B: Indirect Separation via Polysaccharide CSPs (The High-Resolution Alternative)
Polysaccharide-based columns like CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) offer massive resolving power but require the analyte to be non-zwitterionic.
-
Causality of Derivatization: Because the tertiary amine cannot be easily tagged, the carboxylic acid must be esterified (e.g., via methanolic HCl) [2]. This neutralizes the anion, allowing the highly lipophilic cyclohexyl and methyl ester groups to interact with the amylose backbone via steric inclusion and hydrogen bonding [3].
-
Detection Trade-off: While this method yields massive resolution (Rs > 4.0), esterification does not add a strong chromophore. Detection relies on low-wavelength UV (210 nm), which is prone to solvent interference, or requires more complex MS-tagging reagents like PCP2-Me [4].
Quantitative Performance Comparison
| Parameter | Method A: CHIRALPAK ZWIX(+) | Method B: CHIRALPAK AD-H |
| Separation Mechanism | Double Ion-Pairing | Hydrogen Bonding / Steric Inclusion |
| Analyte State | Underivatized Zwitterion | Methyl Ester Derivative |
| Mobile Phase | MeOH / ACN / H₂O (49:49:2) + 50mM FA / 25mM DEA | n-Hexane / Ethanol / TFA (80:20:0.1) |
| Detection Mode | LC-MS/MS (ESI+) | UV at 210 nm |
| Sample Prep Time | < 5 minutes (Dilute & Shoot) | > 60 minutes (Reaction + Evaporation) |
| Typical Resolution (Rs) | 2.5 – 3.5 | 4.0 – 5.5 |
| Limit of Detection (LOD) | ~ 0.5 ng/mL | ~ 500 ng/mL |
| Risk of Epimerization | Zero (No reaction required) | Low to Moderate (Heat-dependent) |
Step-by-Step Experimental Methodologies
Protocol 1: Direct LC-MS/MS Workflow using CHIRALPAK ZWIX(+)
This protocol is highly recommended for drug development professionals requiring high-throughput, high-sensitivity analysis without the risk of derivatization-induced racemization.
1. Mobile Phase Preparation:
-
Combine 490 mL of HPLC-grade Methanol, 490 mL of Acetonitrile, and 20 mL of MS-grade Water.
-
Add Formic Acid (FA) to achieve a 50 mM concentration, and Diethylamine (DEA) to achieve a 25 mM concentration.
-
Causality: Methanol is strictly required due to its protic properties, which solvate the ion pairs without disrupting chiral recognition. The 2% water addition prevents on-column precipitation and drastically enhances ESI ionization efficiency. The specific FA/DEA ratio establishes the precise proton activity needed for the double ion-exchange equilibrium [1].
2. Chromatographic Conditions:
-
Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm, 3 µm).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25 °C (Strictly control temperature; ion-pairing is highly exothermic/endothermic dependent).
-
Injection Volume: 2 µL.
3. System Suitability & Validation (Self-Validating Step):
-
Inject a 1 µg/mL racemic standard of 1-cyclohexylpyrrolidine-2-carboxylic acid.
-
Validation Criteria: The system is validated if the Resolution (Rs) is ≥ 2.0 and the tailing factor is ≤ 1.5.
-
Troubleshooting: If Rs < 2.0, decrease the Acetonitrile ratio and increase Methanol to strengthen the solvation of the zwitterion.
Protocol 2: Indirect Workflow via Esterification & CHIRALPAK AD-H
Use this protocol if LC-MS/MS is unavailable and high-resolution preparative scaling is eventually required.
1. Carboxylic Acid Esterification:
-
Transfer 1 mg of the analyte into a glass reaction vial.
-
Add 1 mL of 3 N methanolic HCl. Cap tightly and heat at 80 °C for 30 minutes [2].
-
Causality: The acidic environment protonates the tertiary amine, preventing it from interfering, while the methanol acts as the nucleophile to form the methyl ester.
2. Reconstitution:
-
Remove the cap and evaporate the mixture to complete dryness under a gentle stream of nitrogen. Critical: All residual HCl must be removed to prevent degradation of the silica-based AD-H column.
-
Reconstitute the dry residue in 1 mL of n-Hexane/Ethanol (80:20 v/v).
3. Chromatographic Conditions:
-
Column: CHIRALPAK AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min at 40 °C.
-
Causality: The addition of 0.1% TFA is mandatory. It ion-pairs with the highly basic tertiary amine of the cyclohexylpyrrolidine ring, neutralizing its interaction with free silanols on the stationary phase and preventing severe peak tailing [3].
4. System Suitability & Validation (Self-Validating Step):
-
Inject 10 µL of the derivatized racemate.
-
Validation Criteria: Rs must be ≥ 3.0. If peak tailing exceeds 1.8, verify that the evaporation step completely removed residual HCl, or slightly increase the TFA concentration to 0.15%.
References
- Daicel Chiral Technologies.INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-).
- Sigma-Aldrich.Proline Derivatization and Enantioresolution by Chiral GC.
- Zhao, Y., & Pritts, W. A. (2007).Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
- Toyo'oka, T. et al. (2019).Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. J-STAGE / Analytical Sciences.
Validating optical rotation values of pure 1-Cyclohexylpyrrolidine-2-carboxylic acid
Technical Guide: Validating Optical Rotation Values of Pure 1-Cyclohexylpyrrolidine-2-carboxylic Acid
Executive Summary & Core Directive
The Problem: 1-Cyclohexylpyrrolidine-2-carboxylic acid (N-cyclohexylproline) is a critical chiral intermediate, often synthesized via the reductive amination of L-proline with cyclohexanone. While optical rotation (OR) is the standard pharmacopeial release test, it is notoriously unreliable for this specific class of amphoteric N-alkylated amino acids.
The Scientific Reality:
Relying solely on specific rotation (
-
Zwitterionic Ambiguity: The rotation value can invert signs depending on the pH of the solvent (cationic vs. zwitterionic form).
-
The Horeau Effect: Aggregation of N-alkylated amino acids in non-polar solvents can lead to non-linear rotation vs. concentration curves.
-
Insensitivity: A sample with 95% enantiomeric excess (ee) may show an OR value within the acceptable error margin of a pure sample, masking 5% of the unwanted enantiomer.
The Solution: This guide establishes a Self-Validating Protocol where Chiral HPLC is the primary determinant of stereochemical purity, and Optical Rotation is relegated to a secondary identity test only after the enantiomeric excess is established >99.5%.
Comparative Analysis of Validation Methods
The following table compares the efficacy of traditional polarimetry against modern chromatographic validation for N-cyclohexylproline.
| Feature | Method A: Polarimetry (Traditional) | Method B: Chiral HPLC (Recommended) | Method C: |
| Primary Output | Specific Rotation ( | Enantiomeric Excess (% ee) | Diastereomeric Ratio |
| LOD (Limit of Detection) | ~1-2% impurity (Low Sensitivity) | < 0.1% impurity (High Sensitivity) | ~1-5% (Moderate) |
| Solvent Dependency | Critical (Value changes with pH/Solvent) | Low (Separation is physical) | High (Shift reagent dependent) |
| False Positives | High (Chemical impurities can mimic rotation) | Low (Impurities separate as distinct peaks) | Moderate |
| Throughput | High (Minutes) | Medium (15-30 mins) | Low (Hours) |
| Role in Protocol | Identity Confirmation | Purity Validation | Structural Confirmation |
The Self-Validating Experimental Protocol
Phase 1: Synthesis & Risk Assessment
-
Pathway: Reductive amination of L-Proline + Cyclohexanone using
or . -
Risk: The formation of the iminium intermediate creates a risk of racemization at the
-carbon. -
Requirement: You must prove retention of the S-configuration.
Phase 2: Primary Validation (Chiral HPLC)
-
Objective: Establish % ee > 99.5%.
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase (Normal Phase): n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Note: TFA is crucial to suppress the ionization of the carboxylic acid and ensure sharp peaks.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores).
Phase 3: Secondary Validation (Standardizing OR)
Only proceed if Phase 2 yields
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
-
Temperature: Strictly controlled at
. -
Solvent System: Methanol (Standard) or 1N HCl (Protonated form).
-
Crucial: Do not use water without pH adjustment, as the zwitterionic equilibrium will cause fluctuating readings.
-
-
Calculation:
Where is observed rotation, is path length (dm), and is concentration (g/100mL).[1][2][3][4]
Visualizing the Validation Workflow
The following diagram illustrates the decision logic required to validate the material.
Caption: Logic flow for validating the optical purity of N-cyclohexylproline, prioritizing chromatographic separation over bulk optical rotation.
Technical Deep Dive: The "Zwitterion Trap"
Why do literature values for this molecule vary?
-
Protonation States:
-
Acidic pH (pH < 2): The nitrogen is protonated (
). The molecule exists as a cation. -
Neutral pH (Isoelectric point): The molecule exists as a Zwitterion (
/ ). -
Basic pH: The molecule exists as an anion (
).
-
-
Impact on Rotation: The specific rotation (
) is a sum of contributions from the chiral center's electronic environment. Protonating the amine changes the dipole moment and the optical rotation significantly.-
Example: L-Proline has
in water but can shift to or lower in acidic media. -
Rule: Always report the solvent and concentration explicitly (e.g.,
).
-
References
-
Daicel Chiral Technologies. Chiral Separation of Amino Acids and Derivatives. Application Note. Retrieved from
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
European Pharmacopoeia (Ph. Eur.). Chapter 2.2.7: Optical Rotation.[1][2][3][5][6][7] Retrieved from
- University of Colorado Boulder.
-
Chemistry Steps. Specific Rotation and Enantiomeric Excess Calculations. Retrieved from
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. amherst.edu [amherst.edu]
- 3. Specific_rotation [chemeurope.com]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Infrared (IR) spectroscopy peaks for N-cyclohexyl amino acids
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Structural Signature
N-cyclohexyl amino acids represent a critical class of intermediates in peptidomimetic drug design, often synthesized via reductive amination or Ugi multicomponent reactions. Their infrared (IR) spectral signature is distinct, defined by the interplay between a bulky aliphatic cycle , a secondary amine , and a carboxylic acid .
Correctly interpreting these spectra requires distinguishing between the zwitterionic state (solid phase) and the neutral/esterified state (solution or oil). This guide provides a self-validating framework for identifying these moieties, distinguishing them from primary amino acid precursors and aromatic analogs.
Fundamental Vibrational Theory
To accurately assign peaks, one must understand the dominant molecular state during acquisition.
The Zwitterionic Dominance (Solid State)
In crystalline form (KBr pellet or ATR), N-cyclohexyl amino acids exist primarily as zwitterions (
-
The Ammonium Core (
): Unlike primary amino acids ( ), the secondary ammonium group has two N-H bonds. This reduces the complexity of the N-H stretch region but maintains significant broadening due to hydrogen bonding. -
The Carboxylate (
): Resonance delocalization removes the carbonyl double bond character, shifting the absorption to lower frequencies compared to the free acid.
The Cyclohexyl Reporter
The cyclohexyl group serves as a massive aliphatic antenna. Its spectral contribution is dominated by intense methylene (
-
Chair Conformation: The stability of the chair form leads to sharp, reproducible bands in the fingerprint region, distinct from the "breathing" modes of aromatic rings.
Comprehensive Peak Assignment Guide
The following data characterizes the Zwitterionic Solid State (e.g., N-cyclohexylglycine, N-cyclohexylalanine).
Table 1: Diagnostic IR Bands for N-Cyclohexyl Amino Acids[1]
| Frequency Region ( | Vibrational Mode | Intensity | Structural Assignment |
| 3100 – 2400 | Medium, Broad | Secondary Ammonium. A broad envelope overlapping with C-H stretches. "Overtones" often appear as small shoulders on the lower energy slope. | |
| 2935 – 2915 | Very Strong | Cyclohexyl Ring. Methylene ( | |
| 2860 – 2840 | Strong | Cyclohexyl Ring. Methylene ( | |
| 2200 – 2000 | Combination Bands | Weak | Amino Acid Pattern. Weak overtone bands characteristic of zwitterionic amino acids (often overlooked but diagnostic). |
| 1610 – 1550 | Strong | Carboxylate ( | |
| 1460 – 1445 | Medium | Cyclohexyl/Alkyl. Deformation of the ring methylenes. | |
| 1420 – 1390 | Medium | Carboxylate ( | |
| ~1000 – 900 | Ring Breathing | Weak-Medium | Cyclohexane Ring. Complex skeletal vibrations specific to the cyclic aliphatic structure. |
Critical Note on Acid Salts: If the sample is an HCl salt , the Zwitterion collapses.
Look for: A new, sharp peak at 1700–1750
(COOH C=O stretch).Look for: Retention of the broad ammonium band (2400–3000
), but thebands at 1600/1400 disappear.
Comparative Analysis: Validating the Structure
Distinguishing N-cyclohexyl derivatives from their precursors (primary amines) or aromatic analogs (N-phenyl) is a common challenge in synthesis monitoring.
Table 2: Differential Diagnosis
| Feature | Primary Amino Acid (Precursor) | N-Cyclohexyl Amino Acid (Target) | N-Phenyl Amino Acid (Side Product) |
| Amine Region | Broad | Broad | Sharp |
| C-H Stretch | Weak to Medium (unless long alkyl chain). | Very Strong doublet at 2930/2850. The "Aliphatic King." | Weak aliphatic C-H. Diagnostic |
| Fingerprint | Generic alkyl bending. | Cyclohexyl "Chair" modes. No aromatic overtones. | Aromatic Ring Modes. Sharp peaks at ~1600, 1500, and ~700-750 (out-of-plane bend). |
| Carbonyl |
Experimental Protocol: Ensuring Data Integrity
To generate a spectrum capable of this level of discrimination, follow this protocol.
Step 1: Sample Preparation[3]
-
Preferred Method: KBr Pellet.
-
Why: Zwitterionic structures are crystal-lattice dependent. KBr pellets provide the best resolution for the broad ammonium bands and prevent the "peak truncation" often seen with ATR on high-refractive-index organic crystals.
-
Ratio: 1-2 mg sample : 200 mg KBr. Grind until no glistening crystals remain.
-
-
Alternative: Diamond ATR.
-
Caution: Ensure high contact pressure. Zwitterions often have high melting points and hard crystals; poor contact will yield a noisy fingerprint region, obscuring the cyclohexyl ring modes.
-
Step 2: Atmospheric Correction
-
N-cyclohexyl amines are hydrophobic, but the zwitterionic carboxylate is hygroscopic.
-
Protocol: Run a background scan immediately before the sample. If a broad hump appears at 3400
(O-H), vacuum dry the sample at 40°C for 1 hour. Water bands can mask the subtle upper edge of the N-H stretch.
Step 3: The "Salt Test" (Validation)
-
If the spectrum is ambiguous (e.g., is it a zwitterion or a free acid?), expose the sample to HCl vapor or recrystallize from dilute HCl.
-
Result: The appearance of a carbonyl peak at 1720+
confirms the presence of the carboxylic acid moiety, validating the previous spectrum was indeed the zwitterion.
Logic Flow for Spectral Identification
The following diagram outlines the decision process for confirming an N-cyclohexyl amino acid structure from raw IR data.
Figure 1: Decision logic for spectral validation of N-cyclohexyl amino acids.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Chemistry WebBook. (2023). Infrared Spectrum of Cyclohexane. National Institute of Standards and Technology. Link (Reference for pure cyclohexyl ring vibrations).
-
Fischer, G., et al. (2005).[4][5] "The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices." Chemical Physics, 313(1-3), 39-49.[5] Link (Foundational work on zwitterionic amino acid IR signatures).[5]
- Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons. (Detailed tables on secondary ammonium bands).
Sources
Comparative Guide: N-Alkylated Proline Derivatives vs. L-Proline in Asymmetric Synthesis
As a Senior Application Scientist, selecting the appropriate chiral scaffold is the most critical decision in designing an asymmetric workflow. For decades, L-Proline has been the gold standard of the "chiral pool," driving the explosive growth of organocatalysis. However, the functionalization of the pyrrolidine nitrogen—specifically N-alkylation (e.g., N-methylproline, N-benzylproline)—fundamentally alters the molecule's electronic and steric profile.
This guide objectively compares the catalytic performance, mechanistic pathways, and structural advantages of N-alkylated proline derivatives against the classic L-Proline benchmark, providing actionable, self-validating experimental protocols for drug development professionals.
Mechanistic Divergence: The Causality of the N–H Bond
The catalytic utility of a proline derivative is entirely dictated by the presence or absence of the secondary amine proton.
L-Proline (Covalent Activation): L-Proline operates primarily via enamine/iminium catalysis . The secondary amine condenses with a carbonyl substrate to form a nucleophilic enamine intermediate, while the adjacent carboxylic acid acts as a Brønsted acid co-catalyst to direct the electrophile via a highly ordered Zimmerman-Traxler transition state [1].
N-Alkylated Prolines (Non-Covalent & Metal Coordination): Alkylating the nitrogen removes the essential N–H proton. This acts as a definitive "off-switch" for covalent enamine formation; N-methylproline is completely inactive in classic direct aldol reactions[1]. However, this modification unlocks two powerful alternative pathways:
-
Transition Metal Chelation: The tertiary amine serves as a robust, sterically tunable bidentate ligand for metals like Pd(II) and Cu(I). The added steric bulk of the N-alkyl group restricts conformational freedom, often forcing a rigid trans-geometry in bis-chelated complexes, which creates a highly defined chiral pocket for asymmetric cross-coupling [2].
-
Bifunctional H-Bonding Architectures: N-alkylated prolines act as ideal precursors for synthesizing chiral N-oxides, hydrazides, and guanidines. The N-alkyl group enhances solubility in non-polar organic solvents and helps forge extensive, highly ordered intermolecular hydrogen-bonded networks without competing for covalent substrate binding [3].
Mechanistic divergence of L-Proline vs. N-alkylated derivatives in asymmetric synthesis.
Comparative Performance Data
The following tables summarize the quantitative impact of N-alkylation across different catalytic domains.
Table 1: The "Off-Switch" Effect in Direct Asymmetric Aldol Reactions
Benchmark Reaction: Acetone + p-Nitrobenzaldehyde
| Catalyst | Mechanistic Role | Yield (%) | Enantiomeric Excess (ee %) |
| L-Proline | Enamine formation (Covalent) | 68 – 94% | 71 – 96% |
| N-Methyl-L-Proline | Inactive (Cannot form enamine) | Trace | N/A |
Data demonstrates the absolute necessity of the secondary amine for covalent organocatalysis[1].
Table 2: Performance in Alternative Asymmetric Frameworks
Comparing L-Proline and N-Methylproline as ligands and structural scaffolds.
| Catalyst System | Reaction Type | Yield (%) | ee (%) | Structural Advantage / Causality |
| Pd(II)-(L-Proline)₂ | Oxidative Coupling | ~60% | Low | Forms a mixture of cis/trans isomers, diluting chiral induction[2]. |
| Pd(II)-(N-Methylproline)₂ | Oxidative Coupling | ~75% | Up to 24% | N-methyl bulk enforces rigid trans-geometry, improving stereocontrol[2][4]. |
| N-Methyl Guanidine-Proline | Michael Addition | 91% | 25 – 56% | N-alkylation optimizes the H-bond network and prevents unwanted side-reactions[3]. |
Self-Validating Experimental Protocols
To ensure reproducibility in your laboratory, the following protocols are designed as self-validating systems. The causality behind each step is explained so you can troubleshoot in real-time.
Protocol A: Benchmark L-Proline Asymmetric Aldol Reaction
This protocol establishes the baseline for covalent enamine catalysis.
Materials: p-Nitrobenzaldehyde (1.0 mmol), anhydrous Acetone (4.0 mL), anhydrous DMSO (1.0 mL), L-Proline (20 mol%).
-
Solvent Preparation: Mix the acetone and DMSO. Causality: L-Proline is a zwitterion with poor solubility in pure acetone. DMSO acts as a highly polar aprotic co-solvent to fully dissolve the catalyst, ensuring a homogeneous catalytic cycle.
-
Reaction Initiation: Add p-nitrobenzaldehyde and L-Proline to the solvent mixture. Stir at 20 °C for 24 hours.
-
Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (5 mL) to hydrolyze the product from the catalyst. Extract with Ethyl Acetate (3 x 10 mL).
-
Self-Validation Check (Chemoselectivity): Monitor via TLC (Hexanes:EtOAc 7:3). Validation: L-Proline's transition state sterically disfavors the self-aldolization of acetone. If the reaction is proceeding correctly, you will only observe the consumption of the aldehyde and the appearance of the cross-aldol product, with no complex oligomeric side-products.
-
Analysis: Purify via flash chromatography. Determine ee% using chiral stationary phase HPLC (e.g., Chiralpak AS-H, Hexane/i-PrOH 80:20).
Protocol B: Synthesis of Pd(II)-(N-Methylproline)₂ for Cross-Coupling
This protocol demonstrates the use of N-alkylated proline as a sterically rigid metal ligand.
Materials: Palladium(II) acetate (1.0 mmol), N-Methyl-L-Proline (2.1 mmol), Acetone/Water (1:1 v/v, 20 mL).
-
Complexation: Dissolve Pd(OAc)₂ in the acetone/water mixture. Slowly add N-Methyl-L-Proline while stirring at room temperature.
-
Precipitation: Continue stirring for 4 hours. Causality: The steric clash of the N-methyl groups prevents the formation of the kinetic cis-isomer, thermodynamically driving the system to precipitate as the highly crystalline trans-bis-(N-methylprolinato)palladium(II) complex.
-
Isolation: Filter the resulting precipitate, wash with ice-cold acetone (2 x 5 mL), and dry under high vacuum.
-
Self-Validation Check (Ligand Exchange): Analyze the product via ¹H NMR (D₂O). Validation 1: The distinct singlet of the acetate methyl group (~1.9 ppm) must be completely absent. Validation 2: The N-methyl protons of the free ligand (~2.7 ppm) will shift downfield to ~2.9 ppm due to the electron-withdrawing effect of the Pd(II) metal center[2].
-
Application: Utilize 5 mol% of this dried complex as a chiral catalyst in the Suzuki-Miyaura oxidative coupling of phenylboronic acids with non-activated alkenes.
References
To ensure scientific integrity and provide avenues for deeper mechanistic study, all primary data and claims in this guide are grounded in the following peer-reviewed literature:
-
Asymmetric Enamine Catalysis Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. Chemical Reviews (2007).[Link]
-
Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs Hobart, D. B. et al. Catalysts (2019).[Link]
-
Proline derived guanidine catalysts forge extensive H-bonded architectures: a solution and solid state study Al-Taie, Z. S. et al. RSC Advances (2020).[Link]
Sources
Benchmarking 1-Cyclohexylpyrrolidine-2-carboxylic acid against commercial organocatalysts
Executive Summary
1-Cyclohexylpyrrolidine-2-carboxylic acid (hereafter referred to as N-CHP ) represents a distinct class of proline derivatives characterized by N-alkylation. Unlike its parent compound, L-Proline, N-CHP is a tertiary amine . This structural modification fundamentally alters its catalytic utility, shifting it from the "enamine/iminium" activation mode typical of secondary amines to chiral base catalysis and metal-ligand coordination .
This guide benchmarks N-CHP against commercial standards (L-Proline, MacMillan Catalysts, and Cinchona Alkaloids), highlighting its specific utility in lipophilic environments and base-mediated transformations.
Part 1: Structural & Mechanistic Profiling
The critical distinction in benchmarking N-CHP is the absence of the N-H proton. This dictates that N-CHP cannot function as a direct enamine catalyst for standard Aldol or Michael reactions in the same manner as L-Proline.
Table 1: Physicochemical & Mechanistic Benchmark
| Feature | N-CHP (1-Cyclohexyl...) | L-Proline (Standard) | Jørgensen-Hayashi Catalyst | Quinine (Cinchona) |
| Amine Class | Tertiary ( | Secondary ( | Secondary ( | Tertiary ( |
| Primary Activation | General Base / Ligand | Enamine / Iminium | Enamine / Iminium | General Base / Phase Transfer |
| H-Bond Donor | COOH only | NH and COOH | NH only (if reduced) | OH |
| Solubility | High (DCM, Toluene, THF) | High (Water, DMSO, MeOH) | High (DCM, Toluene) | High (Organic Solvents) |
| Key Advantage | Lipophilicity & Steric Bulk | Cost & Availability | High Enantioselectivity | Bifunctional Base Catalysis |
| Limitation | No Enamine Formation | Poor Organic Solubility | Cost | Complex Structure |
The "Missing Proton" Factor
-
L-Proline: Condenses with carbonyls to form an Enamine (nucleophile) or Iminium (electrophile), releasing water. This requires an N-H bond.
-
N-CHP: Lacks the N-H bond. It cannot form a covalent enamine intermediate. Instead, it acts as a Chiral Brønsted Base (deprotonating a nucleophile) or a Lewis Base (activating a substrate via the nitrogen lone pair), or as a Ligand for metal centers (e.g., Cu, Zn).
Part 2: Performance Benchmarking
Solubility & Solvent Compatibility
One of the most significant limitations of L-Proline is its insolubility in non-polar organic solvents (e.g., Toluene, Hexane, DCM), which often necessitates the use of DMSO or DMF—solvents that are difficult to remove in process chemistry.
-
N-CHP Performance: The cyclohexyl group significantly increases lipophilicity (
vs. Proline ). -
Verdict: N-CHP is the superior choice for reactions requiring strictly anhydrous, non-polar conditions where L-Proline precipitates out of solution.
Catalytic Utility: Asymmetric Base Catalysis
Since N-CHP functions as a tertiary amine base, its direct competitor is not Proline, but Cinchona Alkaloids (e.g., Quinine) or DMAP .
-
Benchmark Scenario: Kinetic Resolution of Secondary Alcohols via Acylation.
-
Mechanism: The tertiary amine activates the acyl donor (anhydride) or deprotonates the alcohol.
-
Observation: While Cinchona alkaloids generally offer higher enantioselectivity (ee > 90%) due to their complex chiral pockets, N-CHP provides a tunable, lower-cost scaffold . The cyclohexyl group provides steric shielding, potentially enhancing selectivity compared to N-methyl proline.
Metal-Ligand Coordination
N-CHP excels as a bidentate ligand for Copper(II) or Zinc(II) catalysis, particularly in asymmetric Henry reactions or Diels-Alder reactions .
-
Comparison:
-
L-Proline + Metal: Often forms insoluble complexes.
-
N-CHP + Metal: Forms soluble, lipophilic chiral complexes (N,O-chelation).
-
-
Data Point: In Cu(II)-catalyzed Diels-Alder reactions, N-alkyl prolines often yield higher turnover numbers (TON) in toluene compared to unmodified proline ligands due to solubility.
Part 3: Experimental Protocols
Protocol A: N-CHP as a Ligand in Asymmetric Henry Reaction (Nitroaldol)
Use this protocol to validate N-CHP's performance as a chiral ligand against L-Proline.
Reagents:
-
Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
Nitromethane: 10.0 mmol
-
Catalyst: Cu(OAc)₂·H₂O (10 mol%)
-
Ligand: N-CHP (11 mol%) vs. L-Proline (11 mol%)
-
Solvent: Ethanol (for Proline) or Toluene (for N-CHP)
Workflow:
-
Ligand Complexation: Dissolve Cu(OAc)₂ and the Ligand (N-CHP) in the solvent. Stir for 1 hour to form the chiral Lewis Acid complex (Blue/Green solution).
-
Note: N-CHP will dissolve readily in Toluene; Proline will require Ethanol/Methanol.
-
-
Addition: Add the aldehyde and nitromethane at 0°C.
-
Reaction: Stir for 24 hours. Monitor via TLC.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Analysis: Determine conversion via NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).
Expected Outcome:
-
N-CHP (in Toluene): High Conversion (>90%), Moderate to Good ee (depending on sterics).
-
L-Proline (in Toluene): <10% Conversion (insoluble).
-
L-Proline (in EtOH): Good Conversion, but often lower ee due to solvent competition.
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent pathways between Standard Proline (Enamine) and N-CHP (Base/Ligand) catalysis.
Figure 1: Mechanistic divergence. L-Proline follows the Enamine pathway (Blue), while N-CHP is restricted to Base or Ligand pathways (Red) due to the lack of an N-H proton.
Part 5: Critical Structural Note (Isomer Warning)
Caution: If your interest is in trans-4-cyclohexyl-L-proline (where the cyclohexyl group is on the ring carbon C4, not the nitrogen), the benchmarking changes entirely.
-
4-Cyclohexyl-L-proline is a secondary amine.
-
It does compete directly with L-Proline in Enamine catalysis.
-
Advantage: The 4-cyclohexyl group locks the ring conformation and increases lipophilicity without destroying the enamine capability. It is often used to enhance stereoselectivity in difficult Michael additions.
-
Verification: Check your CAS number.
-
N-Cyclohexyl (Tertiary): Focus of this guide.
-
4-Cyclohexyl (Secondary): Acts like "Super-Proline".
-
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569. Link
-
Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 47(9), 1560–1638. Link
-
Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. Link
-
PubChem Compound Summary. (2025). 1-Cyclohexylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Link
Safety Operating Guide
Personal protective equipment for handling 1-Cyclohexylpyrrolidine-2-carboxylic acid
As a Senior Application Scientist, I have overseen the integration of hundreds of novel building blocks into drug discovery pipelines. Handling 1-Cyclohexylpyrrolidine-2-carboxylic acid (CAS: 862902-34-9) requires more than a cursory glance at a Safety Data Sheet (SDS). Because this compound is an N-alkylated proline derivative, it behaves as a zwitterionic solid that can cause acute localized irritation upon contact with mucosal membranes or skin moisture[1].
To build a truly secure laboratory environment, safety protocols cannot simply be a list of rules; they must be a self-validating system where every action has a clear, mechanistic justification. This guide provides the definitive operational and safety blueprint for handling this specific organic acid.
Chemical Profile & Hazard Causality
Before selecting Personal Protective Equipment (PPE), we must understand the chemical mechanics of the threat. 1-Cyclohexylpyrrolidine-2-carboxylic acid features both a lipophilic cyclohexyl group and a hydrophilic carboxylic acid moiety. This amphiphilic nature allows it to adhere readily to the lipid bilayers of human skin, while the acidic proton drives localized pH drops in sweat or tear films, triggering immediate inflammatory responses[2].
Table 1: Quantitative Hazard Profile & Physical Data
| Property / Hazard | Value / Designation | Mechanistic Causality |
| CAS Number | 862902-34-9[1] | Unique identifier for the N-cyclohexyl proline derivative. |
| Molecular Formula | C₁₁H₁₉NO₂[1] | High carbon count increases lipophilicity, aiding skin penetration. |
| H315 | Causes skin irritation[2] | The carboxylic acid protonates surface proteins on the epidermis. |
| H319 | Causes serious eye irritation[2] | Micro-dust dissolves in tear film, causing rapid pH fluctuation and corneal micro-abrasions. |
| H335 | May cause respiratory irritation[2] | Inhalation of crystalline dust triggers bronchospasms as the acid interacts with respiratory mucosa. |
The PPE Matrix: A Functional Barrier System
Standard PPE is often treated as a compliance checklist. In practice, it must be deployed as a functional barrier engineered to defeat the specific physicochemical properties of the compound[3].
Table 2: Required PPE and Selection Rationale
| PPE Component | Specification | Scientific Rationale (The "Why") |
| Gloves | 100% Nitrile (Minimum 4 mil thickness) | Latex offers poor resistance to secondary amines and organic acids. Nitrile provides a superior cross-linked barrier against localized pH shifts[4]. |
| Eye Protection | NIOSH/EN 166 Approved Safety Goggles | Standard safety glasses with side shields leave gaps. Goggles prevent aerosolized micro-dust from reaching the tear film[3]. |
| Respiratory | N95 or P100 Particulate Respirator | Required only if weighing outside a fume hood. Blocks >95% of crystalline particulates that trigger H335 respiratory spasms[5]. |
| Body | Cotton Lab Coat (Knee-length) | Synthetic fabrics can generate static electricity, which aerosolizes the fine powder. Cotton mitigates static buildup[4]. |
Operational Workflow: Safe Weighing and Transfer
When handling solid organic irritants, the greatest risk of exposure occurs during the transfer from the stock bottle to the reaction vessel. The friction of opening the container and scooping the material can generate an invisible cloud of aerosolized particulates.
Step-by-Step Handling Methodology
This protocol is designed to be self-validating; do not proceed to the next step unless the validation check passes.
-
Environmental Validation:
-
Action: Turn on the chemical fume hood.
-
Validation Check: Tape a small strip of Kimwipe to the bottom of the sash. If the tissue does not pull inward (indicating a face velocity of 80–120 fpm), do not open the chemical container.
-
-
Static Mitigation:
-
Action: Wipe the exterior of the stock bottle and the balance draft shield with a slightly damp, lint-free cloth.
-
Rationale: Moisture dissipates static charge, preventing the powder from "jumping" off the spatula.
-
-
Mass Transfer:
-
Action: Use a grounded, anti-static metal spatula. Transfer the required mass of 1-Cyclohexylpyrrolidine-2-carboxylic acid into a pre-tared, sealable weigh boat or directly into the reaction vial.
-
-
Sealing and Decontamination:
-
Action: Cap the reaction vial inside the fume hood. Wipe the spatula with a 1% sodium bicarbonate (
) solution to neutralize residual acid, followed by a water wipe.
-
Figure 1: Self-validating operational workflow for the safe handling of solid organic acids.
Spill Response and Disposal Plan
A spill of 1-Cyclohexylpyrrolidine-2-carboxylic acid presents an immediate inhalation and contact hazard. Standard sweeping will aerosolize the compound, exacerbating the H335 hazard.
Step-by-Step Spill Cleanup Protocol
-
Assess and Isolate: Immediately halt work. If the spill is outside the fume hood and exceeds 50 grams, evacuate the immediate area and contact Environmental Health and Safety (EHS)[3].
-
Don Emergency PPE: Ensure goggles and nitrile gloves are secured. If outside the hood, don an N95 respirator.
-
Containment (No Dry Sweeping):
-
Action: Cover the spilled powder with slightly damp paper towels or a commercial inert absorbent pad[6].
-
Rationale: The moisture binds the dust, preventing it from becoming airborne.
-
-
Collection: Carefully scoop the damp matrix using a disposable plastic scraper and place it into a wide-mouth, sealable hazardous waste container[4].
-
Surface Neutralization: Wash the spill area with a mild alkaline solution (e.g., 1%
) to neutralize microscopic acid residues, followed by a soap and water rinse[6].
Disposal Guidelines
Under Resource Conservation and Recovery Act (RCRA) guidelines, 1-Cyclohexylpyrrolidine-2-carboxylic acid and any contaminated cleanup materials must be treated as Solid Hazardous Waste .
-
Do not flush down the sink[3].
-
Label the waste container explicitly: "Hazardous Waste: Solid Organic Acid / Proline Derivative (Irritant)."
Figure 2: Logic tree for assessing and neutralizing solid organic acid spills.
References
-
Denato. (n.d.). SAFETY DATA SHEET - Spill Cleanup and PPE. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
